Product packaging for Chlorine(Cat. No.:CAS No. 7782-50-5)

Chlorine

Cat. No.: B1223078
CAS No.: 7782-50-5
M. Wt: 70.90 g/mol
InChI Key: KZBUYRJDOAKODT-UHFFFAOYSA-N
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Description

Chlorine (Cl₂) is a highly reactive halogen element with significant utility in scientific research and industrial chemistry. Supplied as a toxic, corrosive, greenish-yellow gas at room temperature, it is a powerful oxidizing agent used in a wide range of synthetic and investigative applications . Research Applications & Value: In chemical synthesis, this compound is a fundamental reagent in electrophilic additions to alkenes, free-radical substitutions with alkanes, and electrophilic aromatic substitutions . Its role is critical in the production of chlorinated intermediates, which are key building blocks in the pharmaceutical industry; over 250 FDA-approved drugs contain this compound, including antibiotics, antiseptics, and treatments for conditions of the central nervous and cardiovascular systems . Furthermore, this compound is essential in the manufacturing of industrial and laboratory materials such as polyvinyl chloride (PVC) plastics, solvents (e.g., chloroform, dichloromethane), and chlorinated insecticides . Its use extends to oxidation reaction experiments and the study of reaction mechanisms . Mechanism of Action: The high reactivity of this compound stems from its strong ability to act as an oxidant, readily accepting electrons from other substances . In aqueous systems, it undergoes hydrolysis to form hypochlorous acid (HOCl), a potent disinfectant, and hydrochloric acid (HCl) . The primary antimicrobial action is attributed to the undissociated HOCl, which can denature proteins and disrupt cell membranes of microorganisms . In synthetic organic chemistry, its mechanism varies, including electrophilic attack on electron-rich centers and radical chain reactions initiated by light or heat . Handling & Safety: this compound gas is toxic, irritating to the eyes and respiratory system, and was historically used as a chemical weapon . It must be handled in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment (PPE). It is corrosive to metals and can react dangerously with ammonia or other acidic cleaners, releasing toxic gases . This product is intended For Research Use Only . It is not intended for diagnostic, therapeutic, drug, household, or personal use. All safety data sheets (SDS) must be reviewed before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2 B1223078 Chlorine CAS No. 7782-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

molecular chlorine
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InChI

InChI=1S/Cl2/c1-2
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InChI Key

KZBUYRJDOAKODT-UHFFFAOYSA-N
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Canonical SMILES

ClCl
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Molecular Formula

Cl2
Record name CHLORINE
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DSSTOX Substance ID

DTXSID1020273
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Molecular Weight

70.90 g/mol
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Physical Description

Chlorine appears as a greenish yellow gas with a pungent suffocating odor. Toxic by inhalation. Slightly soluble in water. Liquefies at -35 °C and room pressure. Readily liquefied by pressure applied at room temperature. Contact with unconfined liquid can cause frostbite by evaporative cooling. Does not burn but, like oxygen, supports combustion. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has ill effects. Vapors are much heavier than air and tend to settle in low areas. Contact CHEMTREC to activate chlorine response team 800-424-9300. Used to purify water, bleach wood pulp, and to make other chemicals. Rate of onset: Immediate to hours Persistence: Minutes to hours Odor threshold: 3.5 ppm Source/use/other hazard: Cleaner/disinfectant in many industries; water treatment; WWI war gas; irritating corr fumes heavier than air., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Greenish-yellow gas with a pungent, irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 2.48 (heavier than air); [HSDB], Gas, GREENISH-YELLOW COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Greenish-yellow gas with a pungent, irritating odor., Greenish-yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-30.3 °F at 760 mmHg (EPA, 1998), -34.04 °C, -34 °C, -29 °F
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Solubility

0.7 % (NIOSH, 2023), 1.46 g/100 cc water at 0 °C; 310 cc/100 cc water at 10 °C; 177 cc/100 cc water at 30 °C; 0.57 g/100 cc water at 30 °C, Solubility in water at 25 °C with formation of aqueous Cl2 (0.062 M), HOCl (0.030 M), chloride ion (0.030 M); total solubility: 0.092 M; more soluble in alkalies, In water, 6,300 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, 0.7%
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Density

1.424 at 59 °F (pressurized liquid) (USCG, 1999) - Denser than water; will sink, 2.898 g/L, Heat capacity at constant pressure (gas, 25 °C): 8.11 cal/mol °C; critical density: 0.573; oxidizing agent; very reactive; reduction potential (aqueous): 1.356 V; dissociation energy: 57.978 kcal at 25 °C; forms halides with all elements except the rare gases helium, neon, and argon; 1.4085 (liquid) at 20 °C and 6.864 atm; 1.5649 (liquid) at -35 °C and 0.9949 atm, Stable isotope abundance (atom, %): Cl-35, 75.53%; Cl-37, 24.47%; critical volume: 0.001745 cu m/kg; density: 3.213 kg/cu m at 0 °C and 101.3 kPa; latent heat of vaporization, 287.75 J/g ;enthalpy of fusion: 90.33 kJ/kg; electron affinity: 3.77 eV; enthalpy of hydration of chloride ion: 405.7 kJ/mol; ionization energies: 13.01 eV; 23.80 eV; 39.9; 53.3; 67.8; 96.6, 114.2 eV; specific heat at constant pressure: 481 kJ/kg K; specific heat at constant volume: 0.357 kJ/kg K; specific magnetic susceptibility: -7.4X10-9 cu m/kg at 20 °C; electrical conductivity of liquid at-70 °C: 1X10-16 (Ohm cm)-1; dielectric constant at 0 °C (wavelengths > 10 m): 1.97, Liquid; clear amber; very irritating odor; density: 1.56 at -35 °C, freezing point: -101 °C; 1 L liquid = 456.8 L gas at 0 °C and 1 atm; very low electrical conductivity; soluble in chlorides and alcohols; extremely strong oxidizing agent; slightly soluble in cold water /Liquid/, Saturated vapor density: 0.95960 lb/cu ft at 50 °F, 1.424 at 59 °F, 2.47(relative gas density)
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Vapor Density

2.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.47
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Vapor Pressure

7600 mmHg at 86 °F (EPA, 1998), 5.83X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 673, 6.8 atm
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Impurities

Commonly tested for nonvolatile residue, iron and water content, Produced on a large scale by electrolysis from fused chlorides. The industrial product is about 99.3% pure. Contaminants are traces of bromide, hexachloroethane, hexachlorobenzene, and water.
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Color/Form

Yellowish-green gas, Greenish-yellow gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

7782-50-5
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Melting Point

-150 °F (EPA, 1998), -101.5 °C, -101 °C, -150 °F
Record name CHLORINE
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Record name Chlorine
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Synthesis and Industrial Production of Chlorine

Industrial Chlor-Alkali Processes

Three main types of electrolytic cells have been developed and used commercially in the chlor-alkali process: mercury cells, diaphragm cells, and membrane cells. Each technology employs a distinct method for separating the anode and cathode compartments to prevent the mixing of products. wikipedia.orgeurochlor.org

Mercury Cell Electrolysis

The mercury cell process, also known as the Castner-Kellner process, was one of the earliest methods used for industrial chlorine production, developed in the late 19th century. wikipedia.orgwikipedia.org In this process, a flowing layer of liquid mercury acts as the cathode. chlorineinstitute.org Titanium anodes (formerly graphite) are suspended in the brine solution above the mercury cathode. wikipedia.org

At the anode, chloride ions are oxidized to form this compound gas: 2 Cl⁻ (aq) → Cl₂ (g) + 2 e⁻ wikipedia.orglibretexts.org

At the mercury cathode, sodium ions are reduced and dissolve in the mercury to form a sodium-mercury amalgam. wikipedia.orgchlorineinstitute.org Na⁺ (aq) + e⁻ → Na (in Hg) britannica.com

The sodium-mercury amalgam then flows to a separate reactor, called a decomposer or denuder, where it reacts with water to produce concentrated sodium hydroxide (B78521) solution (typically around 50% by weight) and hydrogen gas, regenerating the mercury. wikipedia.orgchlorineinstitute.org This reaction is often catalyzed by graphite (B72142) balls in the decomposer. 2 Na (in Hg) + 2 H₂O (l) → 2 NaOH (aq) + H₂ (g) + 2 Hg (l) britannica.com

The mercury is then recycled back to the electrolytic cell. chlorineinstitute.org A key advantage of the mercury cell process is the production of high-purity sodium hydroxide at a high concentration. vynova-group.com However, the use of large quantities of mercury poses significant environmental risks due to potential emissions and contamination, leading to a global phase-out under the Minamata Convention on Mercury. wikipedia.orgeurochlor.orgvynova-group.com

Diaphragm Cell Electrolysis

In the diaphragm cell process, a porous diaphragm separates the anode and cathode compartments. wikipedia.orglibretexts.org Historically, these diaphragms were made of asbestos (B1170538) fibers, although polymer-fiber diaphragms are now also used. wikipedia.orglibretexts.org Brine is fed into the anode compartment and flows through the diaphragm to the cathode compartment. wikipedia.org

At the titanium anode, this compound gas is produced from the oxidation of chloride ions. libretexts.org 2 Cl⁻ (aq) → Cl₂ (g) + 2 e⁻ libretexts.org

At the steel cathode, water is reduced to produce hydrogen gas and hydroxide ions. libretexts.org 2 H₂O (l) + 2 e⁻ → H₂ (g) + 2 OH⁻ (aq) libretexts.org

Sodium ions migrate through the porous diaphragm to the cathode compartment, where they combine with the hydroxide ions to form sodium hydroxide. The diaphragm prevents the bulk mixing of the this compound produced at the anode with the sodium hydroxide and hydrogen produced at the cathode. wikipedia.org A hydraulic gradient, with a higher liquid level on the anode side, helps maintain the flow of brine from the anode to the cathode compartment, further preventing the back-migration of hydroxide ions. chemguide.co.uk

The product from a diaphragm cell is a dilute solution of sodium hydroxide (around 12%) containing a significant amount of unreacted sodium chloride. wikipedia.org This caustic brine requires subsequent concentration through evaporation, which also leads to the crystallization and removal of salt, to achieve a commercially useful concentration, typically 50%. eurochlor.orgepa.gov The diaphragm process generally produces lower purity caustic soda compared to the mercury cell process. eurochlor.org

Membrane Cell Electrolysis

The membrane cell process is the most modern and environmentally favored technology for this compound production, largely replacing mercury and diaphragm cells in new installations due to its higher energy efficiency and absence of asbestos and mercury. wikipedia.orgeurochlor.orgvynova-group.comessentialchemicalindustry.org In this process, a cation-exchange membrane separates the anode and cathode compartments. wikipedia.orgfuelcellstore.com This membrane is typically made of a perfluoropolymer and is designed to selectively allow the passage of positive ions, primarily sodium ions (Na⁺), while preventing the migration of negative ions like chloride (Cl⁻) and hydroxide (OH⁻). wikipedia.orgfuelcellstore.comecoinvent.org

Saturated brine flows through the anode compartment, where chloride ions are oxidized at the anode (usually coated titanium) to produce this compound gas. libretexts.orgecoinvent.org 2 Cl⁻ (aq) → Cl₂ (g) + 2 e⁻ libretexts.org

Simultaneously, purified water is fed into the cathode compartment. At the nickel cathode, water is reduced to form hydrogen gas and hydroxide ions. eurochlor.org 2 H₂O (l) + 2 e⁻ → H₂ (g) + 2 OH⁻ (aq) libretexts.org

Sodium ions migrate across the cation-exchange membrane from the anode compartment to the cathode compartment due to the electric field. wikipedia.orgecoinvent.org In the cathode compartment, these sodium ions combine with the hydroxide ions to form sodium hydroxide solution.

The membrane effectively separates the this compound and hydrogen gases and allows for the production of a relatively concentrated and pure sodium hydroxide solution (typically 30-35%, which can be further concentrated to 50%). denora.comeurochlor.org The high purity of the feed brine is particularly critical for membrane cell longevity and efficiency, as impurities can foul and damage the membrane. veoliawatertech.comlanxess.commt.com

A comparison of the three main chlor-alkali processes is presented in the table below:

FeatureMercury Cell ProcessDiaphragm Cell ProcessMembrane Cell Process
Cathode MaterialLiquid MercurySteelNickel
SeparatorMercury layerPorous Diaphragm (Asbestos/Polymer)Cation-Exchange Membrane
NaOH ConcentrationHigh (approx. 50%)Low (approx. 12%)Moderate (approx. 30-35%)
NaOH PurityHigh (low NaCl content)Lower (high NaCl content)High (low NaCl content)
Environmental ImpactHigh (Mercury usage)Moderate (Asbestos usage)Low
Energy EfficiencyLowerModerateHigher
StatusBeing Phased Out GloballyStill in Use (Declining)Dominant Technology for New Plants

Brine Purification and Handling in Chlor-Alkali Production

The purity of the brine (aqueous sodium chloride solution) is a critical factor in the efficiency and longevity of chlor-alkali electrolysis cells, particularly for membrane cells. veoliawatertech.commt.com Raw brine, obtained from dissolving rock salt or from seawater, contains various impurities such as calcium (Ca²⁺), magnesium (Mg²⁺), strontium (Sr²⁺), barium (Ba²⁺), iron, sulfates, and suspended solids. veoliawatertech.commt.comunidro.comThis compound.orgsensotech.com These impurities can cause significant problems, including clogging the pores of diaphragms and membranes, damaging the membranes, reducing cell performance, and contaminating the final products. veoliawatertech.commt.comsensotech.com

Therefore, extensive brine purification is an essential upstream step in the chlor-alkali process. The purification process typically involves several stages:

Clarification: Initial removal of larger suspended solids. This can be achieved using conventional clarifiers or settling tanks. unidro.com

Chemical Precipitation: Addition of chemicals, primarily sodium hydroxide and sodium carbonate, to precipitate dissolved impurities as insoluble hydroxides and carbonates. veoliawatertech.commt.comsensotech.com For example, magnesium ions are precipitated as magnesium hydroxide, and calcium ions as calcium carbonate. veoliawatertech.commt.com Mg²⁺ (aq) + 2 NaOH (aq) → Mg(OH)₂ (s) + 2 Na⁺ (aq) Ca²⁺ (aq) + Na₂CO₃ (aq) → CaCO₃ (s) + 2 Na⁺ (aq)

Filtration: Removal of the precipitated solids and remaining suspended particles. This often involves a combination of filters, such as anthracite filters followed by finer precoat candle filters, to achieve a high level of clarity. unidro.comsensotech.com Turbidity measurements are used to monitor filtration efficiency. mt.com

Ion Exchange: For membrane cell plants, a final "super-purification" step using chelate resin towers is employed to remove residual dissolved hardness ions (like Ca²⁺ and Mg²⁺) down to very low concentrations, often in the parts per billion (ppb) range. veoliawatertech.comlanxess.comunidro.com These specialized cation exchange resins capture the remaining multivalent cations that could damage the sensitive membrane. veoliawatertech.comlanxess.com

The purified brine is then fed to the electrolytic cells. Spent brine from the diaphragm and membrane processes, which still contains some unreacted salt, is typically re-saturated with solid salt and sent back for purification and recycling. epa.govThis compound.org

Alternative and Historical Production Methods

While the chlor-alkali process dominates modern this compound production, other methods, both historical and alternative, have been used or explored.

Deacon Process

The Deacon process is a historical method for producing this compound through the catalytic oxidation of hydrogen chloride (HCl) using oxygen (typically from air). wikipedia.orgvedantu.comdoubtnut.com Developed by Henry Deacon, this process was used to convert byproduct HCl from the Leblanc process (an older method for producing sodium carbonate) into valuable this compound. wikipedia.org

The core reaction is: 4 HCl (g) + O₂ (g) → 2 Cl₂ (g) + 2 H₂O (g) wikipedia.orgvedantu.comdoubtnut.com

This reaction is carried out at high temperatures, typically around 400-450 °C, in the presence of a catalyst. wikipedia.orgvedantu.com Early catalysts were based on copper(II) chloride (CuCl₂). wikipedia.orgvedantu.comdoubtnut.com

Research findings related to the Deacon process indicate that while the reaction is exothermic, the equilibrium constant decreases at higher temperatures, which are necessary to achieve a reasonable reaction rate. britannica.com This presents a challenge in maximizing yield. vedantu.com Additionally, the highly corrosive nature of the reaction mixture at elevated temperatures posed significant engineering difficulties for industrial implementation. wikipedia.orgwikipedia.org Despite these challenges, the Deacon process was historically significant as an early method for industrial this compound production and for utilizing byproduct HCl. wikipedia.orgunacademy.com While largely superseded by electrolytic methods, research into improved catalysts, such as those based on ruthenium(IV) oxide, has continued. wikipedia.orgwikipedia.org

Historically, this compound was first isolated in the laboratory by Carl Wilhelm Scheele in 1774 by reacting manganese dioxide (MnO₂) with hydrochloric acid. britannica.comfoodsafetyguy.comwikipedia.org 4 HCl + MnO₂ → MnCl₂ + 2 H₂O + Cl₂ britannica.comwikipedia.org

Other historical or less common electrolytic processes include the electrolysis of fused chloride salts (like molten NaCl in the Downs process to produce sodium metal, with this compound as a byproduct) or the electrolysis of hydrochloric acid solutions. wikipedia.orgeurochlor.org

Other Electrolytic Processes

While the chlor-alkali process using brine electrolysis is the dominant method, other electrolytic processes are also employed for this compound production, albeit on a smaller scale or as a co-product of other manufacturing processes. These include:

Electrolysis of Hydrochloric Acid Solutions: Electrolytic diaphragm and membrane technologies are used industrially to recover this compound from hydrochloric acid solutions. wikipedia.org This process produces hydrogen as a co-product but does not yield caustic alkali. wikipedia.org

Electrolysis of Fused Chloride Salts: The electrolysis of molten chloride salts, such as in the Downs process for producing metallic sodium or magnesium, also generates this compound as a by-product. vedantu.comwikipedia.orgchlorineinstitute.org In the case of molten sodium chloride electrolysis, metallic sodium is produced at the cathode and this compound gas at the anode. vedantu.comchemistrypage.in Similarly, electrolysis of fused magnesium chloride yields this compound as a by-product of metallic magnesium production. vedantu.comchlorineinstitute.org

Co-products and By-products of this compound Industrial Production

Specifically, the chlor-alkali process yields approximately 1.1 tons of sodium hydroxide and 0.03 tons of hydrogen for every ton of this compound produced. energy.goveurochlor.org

These co-products are highly reactive and have numerous industrial applications themselves. wikipedia.org Sodium hydroxide is widely used in various industries, including mineral processing, pulp and paper production, and textile manufacturing. Hydrogen produced from electrolysis, being very pure, is used as a chemical feedstock or for energy production. wikipedia.org

Sodium hypochlorite (B82951) (NaOCl) can also be produced as a derivative product by reacting this compound gas with a dilute solution of sodium hydroxide. asc.co.ideurochlor.org

Compound NameChemical FormulaPubChem CID
This compoundCl₂24526 nih.gov
Sodium HydroxideNaOH14798 nih.gov
HydrogenH₂784 nih.gov
Sodium ChlorideNaCl5234 nih.gov
WaterH₂O962 scribd.com
Hydrochloric AcidHCl (aq)313
OxygenO₂977
Copper(II) ChlorideCuCl₂6616
Manganese DioxideMnO₂14801
Manganese(II) ChlorideMnCl₂24508
Calcium HydroxideCa(OH)₂8901
Calcium Manganite(IV)CaO·2MnO₂
Calcium ChlorideCaCl₂5284364
SodiumNa5360545
Magnesium ChlorideMgCl₂24643
Potassium ChlorideKCl4987
Potassium HydroxideKOH14794
Sodium HypochloriteNaOCl23665760
Ruthenium(IV) OxideRuO₂66217
Sodium CarbonateNa₂CO₃10340
Calcium CarbonateCaCO₃10112
Calcium SulfideCaS14922
Carbon DioxideCO₂280
Sulfuric AcidH₂SO₄1118
Sodium SulfateNa₂SO₄24419

The Chemistry of this compound: Synthesis, Production, and By-products

This compound (Cl₂), a highly reactive element belonging to the halogen group, is a cornerstone of the modern chemical industry. While naturally occurring in various compounds, its elemental form is predominantly manufactured through energy-intensive industrial processes, primarily electrolysis. This article delves into the synthesis and industrial production of this compound, focusing on electrolytic methods and the associated co-products and by-products.

The vast majority of industrial this compound production relies on the electrolysis of chloride solutions, most notably the electrolysis of aqueous sodium chloride (NaCl) solutions, a process widely known as the chlor-alkali process. This compound.orgwikipedia.orgwikipedia.org This electrochemical conversion yields not only this compound gas but also significant quantities of sodium hydroxide (NaOH) and hydrogen gas (H₂). This compound.orgwikipedia.orgepa.gov The fundamental chemical equation representing this process is:

2 NaCl (aq) + 2 H₂O (l) → Cl₂ (g) + H₂ (g) + 2 NaOH (aq) wikipedia.orgasc.co.id

Within the electrolytic cell, chloride ions (Cl⁻) are oxidized at the anode to produce this compound gas. Simultaneously, water is reduced at the cathode, forming hydrogen gas and hydroxide ions (OH⁻). wikipedia.orgwikipedia.orgasc.co.id Sodium ions (Na⁺) migrate across the cell towards the cathode, where they combine with the newly formed hydroxide ions to produce sodium hydroxide. This compound.orgasc.co.id

Historically, this compound was produced through non-electrolytic routes, such as the Deacon and Weldon processes, before the dominance of electrolysis. wikipedia.orgwikipedia.org

The Deacon process involved the catalytic oxidation of hydrogen chloride (HCl) using oxygen, typically from air, at elevated temperatures (around 400 °C) with a copper(II) chloride (CuCl₂) catalyst. wikipedia.orgwikipedia.orgchemistrypage.in The reaction proceeds as follows:

4 HCl + O₂ → 2 Cl₂ + 2 H₂O wikipedia.orgwikipedia.org

Despite achieving approximately 80% this compound extraction, the corrosive nature of the reactants presented considerable industrial challenges. wikipedia.org Although largely phased out, research into improved catalysts, such as ruthenium(IV) oxide (RuO₂), has shown recent promise for this method. wikipedia.orgwikipedia.org

The Weldon process, developed in 1866, focused on the regeneration of manganese dioxide (MnO₂) used in the reaction with hydrochloric acid to produce this compound. wikipedia.orgunacademy.comwiktionary.org The initial this compound-generating step was:

MnO₂ + 4 HCl → MnCl₂ + Cl₂ + 2 H₂O wikipedia.orgunacademy.com

The process included steps to recover manganese dioxide from the resulting manganese(II) chloride (MnCl₂) using calcium hydroxide (Ca(OH)₂), steam, and oxygen. wikipedia.orgunacademy.com The Weldon process was eventually superseded by the more efficient Deacon and subsequently the electrolytic processes. wikipedia.org

Other Electrolytic Processes

Beyond the prevalent chlor-alkali process, other electrolytic methods contribute to this compound production:

Electrolysis of Hydrochloric Acid Solutions: Electrolytic technologies utilizing diaphragms or membranes are employed industrially to recover this compound from hydrochloric acid solutions. wikipedia.org This process generates hydrogen as a co-product but does not produce caustic alkali. wikipedia.org

Electrolysis of Fused Chloride Salts: this compound is also produced as a by-product during the electrolysis of molten chloride salts, such as in the Downs process for the production of metallic sodium or magnesium. vedantu.comwikipedia.orgchlorineinstitute.org In the electrolysis of molten sodium chloride, metallic sodium is formed at the cathode while this compound gas is liberated at the anode. vedantu.comchemistrypage.in Similarly, the electrolysis of fused magnesium chloride yields this compound alongside metallic magnesium. vedantu.comchlorineinstitute.org

Co-products and By-products of this compound Industrial Production

The industrial production of this compound, particularly via the chlor-alkali process, is intrinsically linked to the generation of significant co-products: sodium hydroxide and hydrogen gas. This compound.orgwikipedia.orgepa.gov These substances are produced in a fixed stoichiometric ratio relative to this compound. energy.goveurochlor.org The chlor-alkali process typically yields approximately 1.1 tons of sodium hydroxide and 0.03 tons of hydrogen for every ton of this compound produced. energy.goveurochlor.org

These co-products are highly reactive and are essential commodities in numerous industries. wikipedia.org Sodium hydroxide finds extensive use in applications such as mineral processing, pulp and paper manufacturing, and textile production. The high purity hydrogen produced electrolytically is utilized as a chemical feedstock or for energy purposes. wikipedia.org

Reactivity and Reaction Mechanisms of Chlorine

Reactions with Organic Compounds

Oxidation Pathways

As a strong oxidizing agent, chlorine readily accepts an electron to achieve a more stable electron configuration. wikipedia.org This property drives its participation in numerous oxidation pathways. In aqueous solutions, the primary reactive species is often hypochlorous acid (HOCl), which is formed from the hydrolysis of this compound gas (Cl₂). capes.gov.brbohrium.com HOCl is a key oxidant in many chlorination processes. capes.gov.br

This compound's oxidizing power is evident in its reactions with various inorganic compounds. It rapidly oxidizes ammonia (B1221849), bromides, iodides, sulfites, cyanides, and nitrites. capes.gov.brbohrium.com For instance, the reaction with ammonia is a cornerstone of "breakpoint chlorination" in water treatment, ultimately converting ammonia to nitrogen gas. gdut.edu.cn

In the realm of organic chemistry, this compound's oxidative reactions are multifaceted. Depending on the substrate and reaction conditions, this compound can induce oxidation, addition, or electrophilic substitution. capes.gov.brbohrium.com While all these pathways are possible, electrophilic attack is often the most significant from a kinetic standpoint, particularly with activated aromatic systems, amines, and reduced sulfur compounds. capes.gov.brbohrium.com

The oxidation of organic compounds by this compound can be initiated by different reactive this compound species. While HOCl is a major player, radical species such as the this compound radical (Cl•) can also be involved, especially in photochemical or advanced oxidation processes. mdpi.comrsc.org These radical-driven oxidations often proceed through complex chain reactions. rsc.org

Addition Reactions

This compound readily undergoes addition reactions with unsaturated organic compounds, most notably alkenes and alkynes. This reaction involves the breaking of the carbon-carbon pi bond and the formation of new carbon-chlorine single bonds. msu.edu

The reaction with alkynes can proceed in a stepwise manner. The addition of one equivalent of this compound to an alkyne yields a dihaloalkene, typically with a trans configuration due to the anti-addition mechanism. libretexts.org If an excess of this compound is present, a second addition reaction can occur, converting the dihaloalkene into a tetrahaloalkane. libretexts.orguniversalclass.com

In the presence of water, the reaction of this compound with an alkene can lead to the formation of a chlorohydrin. In this case, after the initial formation of the chloronium ion, a water molecule acts as the nucleophile, attacking the more substituted carbon of the cyclic intermediate. orgosolver.com This results in the anti-addition of a this compound atom and a hydroxyl group across the double bond. orgosolver.com

Electrophilic Substitution Reactions

This compound can react with aromatic compounds, such as benzene (B151609), through an electrophilic aromatic substitution (EAS) mechanism. In this type of reaction, a this compound atom replaces a hydrogen atom on the aromatic ring, preserving the aromatic system. byjus.comlibretexts.org

Because aromatic rings are relatively stable, a catalyst is typically required to make the this compound a sufficiently strong electrophile. libretexts.orgmasterorganicchemistry.com Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are commonly used for this purpose. libretexts.orgjove.com The Lewis acid interacts with a this compound molecule, polarizing the Cl-Cl bond and making one of the this compound atoms more electrophilic. masterorganicchemistry.comjove.com

The mechanism begins with the attack of the aromatic ring's pi electrons on the electrophilic this compound, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com In the final step, a base (such as the AlCl₄⁻ formed in the initial step) removes a proton from the carbon atom that bears the new this compound atom, restoring the aromaticity of the ring and regenerating the catalyst. jove.com

The reactivity and regioselectivity of electrophilic chlorination are influenced by the substituents already present on the aromatic ring. Electron-donating groups activate the ring towards substitution and direct the incoming this compound to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the this compound to the meta position.

Radical Reactions (e.g., Hydrogen Abstraction, this compound Adduct Formation)

This compound can participate in radical reactions, which are characterized by the involvement of species with unpaired electrons. These reactions are often initiated by heat or ultraviolet (UV) light, which can cause the homolytic cleavage of the relatively weak Cl-Cl bond to produce two this compound radicals (Cl•). libretexts.orglumenlearning.com

A common type of radical reaction involving this compound is hydrogen abstraction. A this compound radical can abstract a hydrogen atom from an organic molecule, such as an alkane, to form hydrogen chloride (HCl) and an alkyl radical. libretexts.orgchemistrytalk.org This newly formed alkyl radical can then react with a molecule of Cl₂, abstracting a this compound atom to form the chlorinated product and another this compound radical, thus propagating a chain reaction. libretexts.orgchemistrytalk.org The chlorination of methane (B114726) to produce chloromethane, dichloromethane (B109758), trichloromethane, and tetrachloromethane is a classic example of a radical chain reaction. libretexts.orgchemistrytalk.org

In addition to abstraction, this compound radicals can also undergo addition reactions, particularly with unsaturated compounds like alkenes and aromatic rings. libretexts.orgresearchgate.net For instance, a this compound radical can add to one of the carbons of a double bond, forming a carbon-centered radical. researchgate.net This radical can then participate in subsequent reactions. The oxidation of toluene (B28343) initiated by this compound radicals can involve the formation of an aryl radical adduct. rsc.org

The fate of the radical intermediates in these reactions can be complex and can lead to a variety of products. Termination of the chain reaction occurs when two radicals combine with each other. lumenlearning.com

Structure-Activity Relationships in Chlorination Processes

The rate and outcome of chlorination reactions are significantly influenced by the structure of the organic substrate. These structure-activity relationships (SARs) are crucial for predicting the reactivity of different compounds towards this compound. capes.gov.brbohrium.comepfl.ch

In electrophilic aromatic substitution, the nature of the substituents on the aromatic ring plays a pivotal role. Electron-donating groups (e.g., -OH, -OR, -NH₂) activate the ring, making it more susceptible to electrophilic attack by this compound. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) deactivate the ring. These electronic effects can be quantified, and good correlations often exist between the reaction rate constants and parameters like the Hammett constants of the substituents. acs.org

For radical chlorination via hydrogen abstraction, the reactivity of different C-H bonds depends on their bond dissociation energy (BDE). Weaker C-H bonds are more easily abstracted. For example, tertiary C-H bonds are generally more reactive than secondary C-H bonds, which are in turn more reactive than primary C-H bonds. This selectivity is more pronounced in bromination than in chlorination because the hydrogen abstraction by a this compound radical is more exothermic and has an earlier transition state. lumenlearning.com

In reactions with aliphatic compounds, the presence of electron-withdrawing groups, such as this compound atoms already present in the molecule, can decrease the reactivity towards further chlorination by increasing the activation barrier for hydrogen abstraction. nih.gov Linear structure-activity relationships can be developed to estimate the reactivity of different functional groups based on structural analogy. capes.gov.brbohrium.comepfl.ch

Photochemical and Electrochemical Reactivity of this compound

The reactivity of this compound can be significantly enhanced through photochemical and electrochemical methods. These approaches generate highly reactive species from this compound or its compounds, enabling a range of chemical transformations.

Photochemical Reactivity:

Ultraviolet (UV) light can induce the photolysis of this compound-containing compounds. The absorption of a photon of sufficient energy can break the Cl-Cl bond in molecular this compound (Cl₂) or the O-Cl bond in hypochlorous acid (HOCl), leading to the formation of highly reactive radicals. libretexts.orgharvard.edu The photolysis of Cl₂ produces two this compound radicals (Cl•), while the photolysis of HOCl can yield a hydroxyl radical (•OH) and a this compound radical (Cl•). acs.org

These photochemically generated radicals can initiate potent oxidation processes. mdpi.com For example, the UV/free this compound process is an advanced oxidation technology used for water treatment, where the generated radicals effectively degrade refractory organic contaminants. acs.orgacs.org The reaction of hydrogen and this compound to form hydrogen chloride is a classic example of a photochemical chain reaction initiated by the photolytic generation of this compound radicals. harvard.edu The photolysis of nitryl chloride (ClNO₂) is also a source of this compound radicals in atmospheric chemistry. rsc.org

Electrochemical Reactivity:

Electrochemical methods can also be used to generate reactive this compound species. The anodic oxidation of chloride ions (Cl⁻) can produce active this compound. gdut.edu.cn This process is the basis for industrial this compound production and for electrochemical water disinfection systems. Depending on the electrode material and potential, the oxidation of chloride can lead to the formation of this compound gas (Cl₂) or, in some photoelectrochemical systems, directly to this compound radicals (Cl•) or a surface-bound "Cl⁺" equivalent. rsc.orgunesp.br

Photoelectrochemical (PEC) systems, which combine electrochemistry with photocatalysis, offer another route for this compound activation. Using semiconductor photoanodes like titanium dioxide (TiO₂) or hematite (B75146) (α-Fe₂O₃), the oxidation of chloride ions can be driven by light, often at a lower electrical energy input than conventional electrolysis. rsc.orgunesp.br These PEC methods can be tailored to favor specific reaction pathways. For instance, hematite photoanodes have been shown to promote a non-radical, selective electrophilic chlorination of organic compounds, avoiding the less selective pathways associated with free this compound radicals. rsc.org The electrochemical or photochemical decomposition of perchlorate (B79767) (ClO₄⁻) can also lead to the formation of various reactive this compound radicals, including Cl•, Cl₂•⁻, and ClO•. nih.govresearchgate.net

Interactive Data Tables

Table 1: Key Reaction Types of this compound

Reaction Type Substrate Example Product Example Key Features
Oxidation Ammonia (NH₃) Nitrogen (N₂) Often involves HOCl; key in water treatment. capes.gov.brgdut.edu.cn
Addition Ethene (C₂H₄) 1,2-Dichloroethane (B1671644) Proceeds via a cyclic chloronium ion; anti-addition. msu.edulibretexts.org
Electrophilic Substitution Benzene (C₆H₆) Chlorobenzene (C₆H₅Cl) Requires a Lewis acid catalyst; preserves aromaticity. libretexts.orgjove.com

| Radical Abstraction | Methane (CH₄) | Chloromethane (CH₃Cl) | Initiated by light or heat; proceeds via a chain reaction. libretexts.orgchemistrytalk.org |

Table 2: Compound Names Mentioned

Compound Name Chemical Formula
Aluminum chloride AlCl₃
Ammonia NH₃
Benzene C₆H₆
Carbon tetrachloride CCl₄
This compound Cl₂
Chlorobenzene C₆H₅Cl
Chloroform (B151607) CHCl₃
Chloromethane CH₃Cl
Dichloromethane CH₂Cl₂
Ethene C₂H₄
Ferric chloride FeCl₃
Hematite α-Fe₂O₃
Hydrochloric acid HCl
Hydrogen H₂
Hypochlorous acid HOCl
Methane CH₄
Nitryl chloride ClNO₂
Perchlorate ClO₄⁻
Titanium dioxide TiO₂
Toluene C₇H₈
Trichloromethane CHCl₃

Environmental Chemistry and Biogeochemical Cycling of Chlorine

Atmospheric Chlorine Chemistry

Atmospheric this compound chemistry involves the transformation of stable this compound compounds into reactive radicals that can significantly influence atmospheric composition and oxidative capacity. oup.com Gas-phase this compound radicals (Cl•), even at low concentrations, can drive chemical reactions at rates much faster than those initiated by the more abundant hydroxyl radical (OH•). publish.csiro.au

Reactive this compound radicals (primarily Cl• atoms) are generated in the atmosphere from the breakdown of more stable this compound-containing precursor molecules. oup.com The primary pathways for their formation include:

Photodissociation (Photolysis): This is a dominant route for producing this compound radicals in the troposphere. publish.csiro.au Sunlight breaks down photolabile molecules that have been emitted from natural or anthropogenic sources. Key precursors that photolyze to release Cl atoms include molecular this compound (Cl₂), hypochlorous acid (HOCl), and nitryl chloride (ClNO₂). oup.compnas.org

Reaction with Hydroxyl Radicals (OH•): The reaction of hydrogen chloride (HCl) with the hydroxyl radical is a major source of atomic this compound. copernicus.org This gas-phase reaction is particularly important, accounting for a significant fraction of this compound radical production. copernicus.org

Heterogeneous and Multiphase Reactions: Reactions on the surface of aerosols and within aqueous droplets are crucial for converting unreactive particulate chloride into reactive gas-phase species. publish.csiro.au For example, sea salt aerosols are a massive source of chloride that can be mobilized into the gas phase. copernicus.org These reactions, discussed further in section 4.2.3, produce the photolabile precursors mentioned above (e.g., Cl₂, ClNO₂).

Natural and Anthropogenic Emissions: Sources of this compound precursors are varied. Natural sources include sea salt, biomass burning, volcanoes, and emissions of organochlorines like methyl chloride from oceans and terrestrial ecosystems. oup.comcopernicus.orgelsevier.es Anthropogenic sources include industrial processes, waste incineration, and the use of road salt. copernicus.org

Once formed, this compound radicals are highly reactive and participate in numerous gas-phase reactions that influence atmospheric chemistry. The reactivity of this compound atoms with most volatile organic compounds (VOCs) is significantly greater than that of hydroxyl radicals. publish.csiro.au

Key gas-phase reactions include:

Oxidation of Methane (B114726) and VOCs: this compound atoms are a significant sink for methane and other VOCs. copernicus.org The reaction with methane produces hydrogen chloride (HCl) and a methyl radical, effectively removing the Cl radical from catalytic cycles while initiating the oxidation of the organic compound. elsevier.es This reaction is a primary loss pathway for atmospheric this compound radicals. copernicus.org

Reaction with Ozone: In the stratosphere, this compound radicals famously participate in catalytic cycles that destroy ozone.

Formation of Reservoir Species: this compound radicals can react to form more stable, less reactive "reservoir" species. The main this compound reservoirs are hydrogen chloride (HCl) and this compound nitrate (B79036) (ClONO₂). elsevier.es These reservoirs sequester reactive this compound, but it can be re-activated through other chemical processes.

The table below lists some fundamental gas-phase reactions involving this compound radicals.

ReactantsProductsSignificance
Cl• + CH₄HCl + CH₃•Major sink for Cl atoms and initiates methane oxidation. copernicus.orgelsevier.es
Cl• + O₃ClO• + O₂Key step in stratospheric ozone depletion cycles.
Cl• + H₂HCl + H•Contributes to HCl formation. elsevier.es
ClO• + NO₂ + MClONO₂ + MForms the reservoir species this compound nitrate. elsevier.es

Heterogeneous reactions (occurring at gas-surface interfaces) and multiphase reactions (where a gas dissolves into a liquid droplet and reacts) are critical for activating this compound from non-radical sources. pnas.org These processes often convert stable chloride, found in particulate matter, into photochemically active gases. publish.csiro.au

Significant reaction pathways include:

Formation of Nitryl Chloride (ClNO₂): A key process involves the reaction of dinitrogen pentoxide (N₂O₅) with chloride ions (Cl⁻) present in aerosols. pnas.orgcopernicus.org N₂O₅, a product of nitrogen oxide chemistry, can be taken up by aqueous aerosols where it hydrolyzes. In the presence of chloride, it reacts to form ClNO₂, which is then released into the gas phase. copernicus.org This molecule readily photolyzes in daylight to produce a this compound radical and nitrogen dioxide (NO₂). pnas.orgcopernicus.org

Formation of Molecular this compound (Cl₂): Molecular this compound can be produced through several multiphase pathways. For example, the uptake of hypochlorous acid (HOCl) on acidic chloride-containing particles can yield Cl₂. acs.orgnih.gov Another proposed pathway is the reaction of ClNO₂ with chloride-containing aerosols. copernicus.org

Reactions involving other Halogens: The interaction between different halogens is also important. The reaction of hypobromous acid (HOBr) with chloride ions in sea salt aerosols is a significant source of bromine chloride (BrCl), which rapidly photolyzes to release both this compound and bromine radicals. copernicus.org

These reactions highlight the complex interplay between gas-phase, liquid-phase, and surface chemistry in controlling the atmospheric budget of reactive this compound.

ReactantsProductsReaction TypeSignificance
N₂O₅(g) + Cl⁻(aq)ClNO₂(g) + NO₃⁻(aq)MultiphaseActivates chloride from aerosols, producing a major photochemical source of Cl radicals. pnas.orgcopernicus.orgcopernicus.org
HOBr(aq) + Cl⁻(aq) + H⁺(aq)BrCl(g) + H₂O(l)MultiphaseLinks this compound and bromine chemistry, producing photolabile BrCl. copernicus.org
HOCl(g) + Cl⁻(aq) + H⁺(aq)Cl₂(g) + H₂O(l)Heterogeneous/MultiphaseProduces photolabile molecular this compound from chloride-containing surfaces. acs.orgnih.gov
ClNO₂(g) + Cl⁻(aq)Cl₂(g) + NO₂⁻(aq)AqueousPotential pathway for Cl₂ formation. copernicus.org

Impact on Tropospheric Ozone Production and Regional Air Quality

This compound atoms (Cl) are highly reactive radicals that play a significant role in tropospheric chemistry, influencing the formation of ground-level ozone and impacting regional air quality. pnas.orgpublish.csiro.aucsic.es Although typically present in lower concentrations than hydroxyl radicals (•OH), this compound atoms can react with certain volatile organic compounds (VOCs) at rates that are one to two orders of magnitude faster. csic.es This reactivity makes them a potent oxidizing agent in the troposphere. conicet.gov.ar

The primary impact of this compound on tropospheric ozone production stems from its role in initiating the oxidation of VOCs. publish.csiro.auconicet.gov.ar This process is particularly significant in polluted environments with high concentrations of nitrogen oxides (NOx). conicet.gov.arcopernicus.org The photolysis of this compound-containing compounds, such as nitryl chloride (ClNO2) and molecular this compound (Cl2), releases this compound atoms. oup.comd-nb.info These this compound atoms then react with VOCs to produce peroxy radicals, which in the presence of NOx, lead to the formation of ozone. conicet.gov.ar

Regional air quality is notably affected by these processes. In urban and industrial areas, anthropogenic sources contribute significantly to reactive this compound levels. researchgate.netacs.orgeurekalert.org Modeling studies have demonstrated that this compound emissions can lead to substantial increases in daily maximum ozone concentrations in urban areas. For example, simulations for the eastern United States showed ozone increases of up to 12 parts per billion by volume (ppbv) in the Houston area. ametsoc.org Similarly, studies in China have indicated that anthropogenic this compound emissions can increase annual mean maximum daily 8-hour average (MDA8) ozone by up to 4.5 ppbv. copernicus.orgacs.org

The following table summarizes the findings of various regional modeling studies on the impact of this compound on ozone production:

Region Model Key Findings Reference
Eastern United StatesCommunity Multiscale Air Quality (CMAQ)Daily maximum 1-hour ozone increased by up to 12 ppbv in the Houston area and 6 ppbv in the New York–New Jersey area. ametsoc.org
South Coast Air Basin, CaliforniaCaltech Airshed ModelSea-salt-derived this compound can increase morning ozone by a maximum of 12 ppbv and peak ozone by a maximum of 4 ppbv. ametsoc.org
Southeast TexasComprehensive Air Quality Model with extensions (CAMx)Atomic this compound precursor emissions can increase ozone concentrations by 11–16 ppbv. ametsoc.org
ChinaGEOS-ChemAnthropogenic this compound emissions can increase annual mean MDA8 surface ozone by up to 1.9 ppb. acs.org
ChinaGEOS-ChemTotal tropospheric this compound chemistry could increase annual mean MDA8 O3 by up to 4.5 ppbv. copernicus.org

These findings underscore the importance of including this compound chemistry in air quality models to accurately predict and manage regional air pollution. pnas.orgcsic.es The failure to account for this compound emissions, particularly from anthropogenic sources like biomass burning and industrial processes, could lead to an underestimation of the efforts required to meet air quality standards. oup.comeurekalert.org

Stratospheric Inorganic this compound Dynamics and Ozone Depletion

In the stratosphere, inorganic this compound species are central to the catalytic destruction of ozone. conicet.gov.ar The primary source of stratospheric this compound has historically been long-lived anthropogenic compounds, most notably chlorofluorocarbons (CFCs). conicet.gov.ar Once transported to the stratosphere, these compounds are broken down by ultraviolet (UV) radiation, releasing this compound atoms.

The fundamental mechanism of ozone depletion by this compound involves a catalytic cycle where a single this compound atom can destroy thousands of ozone molecules. The key reactions are:

Cl + O₃ → ClO + O₂

ClO + O → Cl + O₂

In this cycle, the this compound atom (Cl) reacts with an ozone molecule (O₃) to form this compound monoxide (ClO) and an oxygen molecule (O₂). The ClO radical then reacts with an atomic oxygen (O), which is present in the stratosphere from the photolysis of O₂, to regenerate the this compound atom and produce another oxygen molecule. The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the this compound atom acting as a catalyst.

The efficiency of this catalytic cycle is influenced by the partitioning between reactive this compound radicals (Cl and ClO) and reservoir species such as hydrogen chloride (HCl) and this compound nitrate (ClONO₂). These reservoir species sequester this compound, preventing it from participating in ozone-destroying reactions. The reactions that form these reservoirs are:

Cl + CH₄ → HCl + CH₃

ClO + NO₂ + M → ClONO₂ + M (where M is a third body)

However, heterogeneous reactions on the surface of polar stratospheric clouds (PSCs), which form in the cold polar winters, can convert these reservoir species back into reactive forms. For example:

ClONO₂ + HCl → Cl₂ + HNO₃

The molecular this compound (Cl₂) is then readily photolyzed by sunlight in the spring, releasing this compound atoms and initiating rapid ozone depletion, leading to the formation of the "ozone hole."

The following table provides a simplified overview of the key inorganic this compound species in the stratosphere and their roles:

Species Formula Role
This compound atomClCatalytically destroys ozone
This compound monoxideClOIntermediate in the catalytic ozone destruction cycle
Hydrogen chlorideHClMajor reservoir species for this compound
This compound nitrateClONO₂Major reservoir species for this compound
Molecular this compoundCl₂Photolyzed to release reactive this compound atoms

The discovery of the role of this compound in stratospheric ozone depletion led to the implementation of the Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty designed to phase out the production of ozone-depleting substances. conicet.gov.ar

Aquatic this compound Chemistry

Speciation of Aqueous this compound in Environmental Systems (e.g., HOCl, OCl-)

When this compound gas (Cl₂) is dissolved in water, it undergoes hydrolysis to form hypochlorous acid (HOCl) and hydrochloric acid (HCl):

Cl₂ + H₂O ⇌ HOCl + H⁺ + Cl⁻

Hypochlorous acid is a weak acid and exists in equilibrium with the hypochlorite (B82951) ion (OCl⁻):

HOCl ⇌ H⁺ + OCl⁻

The relative proportion of HOCl and OCl⁻, collectively known as free available this compound, is highly dependent on the pH of the water. At a pH below 7.5, HOCl is the dominant species. As the pH increases, the equilibrium shifts towards the formation of OCl⁻. HOCl is a more potent disinfectant and oxidant than OCl⁻.

The speciation of aqueous this compound is a critical factor in water treatment and disinfection, as it determines the efficacy of the chlorination process. It also influences the formation of disinfection by-products.

Formation and Environmental Fate of this compound-Produced Oxidants (CPOs)

In natural waters, particularly in the presence of bromide (Br⁻) and iodide (I⁻), the addition of this compound can lead to the formation of other oxidants, collectively known as this compound-produced oxidants (CPOs). The primary reactions involve the oxidation of bromide and iodide by hypochlorous acid:

HOCl + Br⁻ → HOBr + Cl⁻

HOCl + I⁻ → HOI + Cl⁻

This results in the formation of hypobromous acid (HOBr) and hypoiodous acid (HOI). These species, along with HOCl, contribute to the total oxidant concentration in the water. The presence of these additional oxidants can enhance the disinfection process but also increases the potential for the formation of a wider range of halogenated disinfection by-products.

The environmental fate of CPOs is influenced by various factors, including sunlight, reactions with natural organic matter (NOM), and microbial degradation. Photodegradation can break down these oxidants, while reactions with NOM can lead to the formation of both halogenated and non-halogenated organic compounds.

Disinfection By-product (DBP) Formation Mechanisms in Water Systems

The reaction of this compound and other CPOs with natural organic matter (NOM) present in water leads to the formation of a wide array of disinfection by-products (DBPs). NOM is a complex mixture of organic compounds derived from the decomposition of plant and animal matter.

The primary mechanisms for DBP formation involve the electrophilic substitution or oxidation of NOM by free this compound (HOCl and OCl⁻) and other CPOs. Key classes of DBPs include:

Trihalomethanes (THMs): These are formed when this compound reacts with precursors in NOM that have specific functional groups, such as methyl ketones or compounds that can be oxidized to form them. The four most common THMs are chloroform (B151607) (trichloromethane), bromodichloromethane, dibromochloromethane, and bromoform (B151600) (tribromomethane).

Haloacetic acids (HAAs): These are another major class of DBPs formed from the reaction of this compound with different functional groups within the NOM matrix.

Haloacetonitriles (HANs): These nitrogen-containing DBPs are formed when this compound reacts with amino acids and other nitrogenous organic matter.

Halonitromethanes (HNMs): These are formed in the presence of both this compound and nitrogen-containing precursors.

The specific types and concentrations of DBPs formed depend on a variety of factors, including:

The concentration and character of NOM

this compound dose and residual concentration

Water temperature and pH

Bromide and iodide concentrations

Reaction time

The formation of DBPs is a significant concern in drinking water treatment due to the potential health risks associated with some of these compounds.

Soil and Sediment this compound Chemistry

This compound in soils and sediments exists in both organic and inorganic forms. The primary inorganic form is the chloride ion (Cl⁻), which is highly mobile in most soil environments due to its negative charge and the predominantly negative charge of soil colloids. This mobility allows it to be readily leached from the soil profile.

Sources of chloride in soils and sediments include atmospheric deposition, weathering of parent materials, agricultural inputs (e.g., certain fertilizers), and irrigation with chloride-rich water. In coastal areas, saltwater intrusion can be a significant source of chloride.

While chloride itself is an essential micronutrient for plants, high concentrations can be toxic to many plant species. The chemistry of this compound in soils also influences the behavior of other elements. For example, the presence of chloride can affect the speciation and mobility of heavy metals.

Organothis compound compounds are also found in soils and sediments, originating from both natural and anthropogenic sources. Natural sources include production by microorganisms and plants. Anthropogenic sources have included the use of organothis compound pesticides and the deposition of industrial pollutants. The fate of these compounds in the soil is governed by processes such as sorption to soil organic matter and clay minerals, microbial degradation, and volatilization.

The biogeochemical cycling of this compound in terrestrial and sedimentary environments is a complex interplay of physical, chemical, and biological processes that determine the speciation, mobility, and bioavailability of this element.

Sorption and Transport Phenomena of Chlorinated Compounds in Soil

The movement and distribution of chlorinated compounds in the subsurface are heavily influenced by sorption, a process that describes the uptake of a contaminant by a solid phase like soil or sediment. enviro.wiki For nonionic and nonpolar organic contaminants, such as many chlorinated solvents, sorption is primarily associated with the organic matter present in the soil. enviro.wiki This interaction is a critical factor affecting their transport during events like groundwater flow. usda.gov

Sorption reduces the concentration of the contaminant in the aqueous phase, which in turn slows its migration through the subsurface. enviro.wiki The solid-water distribution coefficient (Kd) is a key parameter used in modeling the distribution and transport of these contaminants. researchgate.net This coefficient is significantly influenced by soil properties, with organic carbon content and specific surface area being primary predictors of its value. researchgate.net The texture of the soil, including its clay and sand content, also plays a substantial role in sorption behavior. researchgate.net

The process of sorption is often reversible, but the rate of desorption can be slow, leading to what is known as long-term sorption behavior. ascelibrary.org Over extended periods, chlorinated volatile organic compounds (CVOCs) can diffuse deep into the micropores and mesopores of soil particles, making them difficult to remove. ascelibrary.org This phenomenon can lead to prolonged contamination and a "rebound" effect where contaminant concentrations increase after remediation efforts have ceased. ascelibrary.org The particle size of the soil is a factor, with smaller particles leading to a faster increase in this slow sorption due to a larger external surface area and shorter diffusion distances. ascelibrary.org

Table 1: Factors Influencing Sorption of Chlorinated Compounds in Soil

Factor Influence on Sorption Reference
Soil Organic Matter Primary sorbent for nonionic and nonpolar chlorinated compounds. Higher organic content generally leads to higher sorption. enviro.wiki
Soil Texture (Clay/Sand) Influences sorption behavior and the solid-water distribution coefficient (Kd). researchgate.net
Specific Surface Area A primary predictor of the solid-water distribution coefficient (Kd). researchgate.net
Contaminant Properties Hydrophobicity and molecular structure affect the affinity for sorption. diva-portal.org
Groundwater Velocity High velocities can lead to non-equilibrium conditions where desorption becomes rate-limited. usda.gov

| Contact Time | Longer contamination periods can lead to slow sorption deep within soil particle pores, making desorption more difficult. | ascelibrary.org |

Environmental Persistence and Degradation Pathways of Chlorinated Compounds in Terrestrial Matrices

The persistence of chlorinated compounds in the environment is a significant concern. Many of these compounds, such as certain pesticides and industrial solvents, are known for their resistance to natural degradation processes. mdpi.comup.pt This persistence is often due to the strength of the carbon-chlorine bond. mdpi.com

For example, chlorinated pesticides like DDT can remain in the soil for up to thirty years before significant degradation begins under natural conditions. mdpi.com The degradation products of these compounds, such as DDE and DDD, can sometimes be more persistent than the parent compound. mdpi.com The hydrophobicity of many chlorinated organic pollutants contributes to their strong affinity for soil organic matter, further enhancing their persistence. diva-portal.org

Degradation of these compounds can occur through both abiotic and biotic pathways. up.pt Abiotic processes include hydrolysis and photolysis. For instance, some chlorinated phenols can be degraded through an oxidative mechanism in the presence of an oxidant like hydrogen peroxide. mdpi.com

Biotransformation and Microbial Metabolism of this compound Compounds

Microorganisms play a pivotal role in the biogeochemical cycling of this compound, capable of both breaking down and synthesizing chlorinated organic compounds. frontiersin.org These microbial processes are fundamental to the remediation of contaminated sites and the natural cycling of this compound in the environment.

Microbial Reduction and Dechlorination Pathways

A key process in the microbial metabolism of chlorinated compounds is reductive dechlorination, an anaerobic process where microorganisms use chlorinated compounds as electron acceptors to generate energy. usgs.govtaylorandfrancis.com This process, also known as halorespiration, involves the sequential removal of this compound atoms, which are replaced by hydrogen atoms. frtr.gov

A well-documented example is the degradation of tetrachloroethene (PCE), which is sequentially reduced to trichloroethene (TCE), then to dichloroethene (DCE), vinyl chloride (VC), and finally to the harmless end product, ethene. usgs.govfrtr.gov This stepwise dechlorination is often carried out by specific groups of bacteria, such as Dehalococcoides species. mdpi.com The effectiveness of a chlorinated solvent to act as an electron acceptor is generally proportional to the number of this compound atoms it contains. usgs.gov

Reductive dechlorination can occur through two main mechanisms:

Direct Reductive Dechlorination: Microbes gain energy and grow by using the chlorinated compound as a terminal electron acceptor. frtr.gov

Cometabolic Reductive Dechlorination: The degradation of the chlorinated compound is a fortuitous event carried out by enzymes or co-factors produced by the microbe for other metabolic purposes. The microbe does not gain energy from this process. usgs.govfrtr.gov

Various types of anaerobic bacteria, including methanogens and sulfate-reducers, can participate in reductive dechlorination. taylorandfrancis.comnih.govmdpi.com The process is crucial for the natural attenuation and engineered bioremediation of sites contaminated with chlorinated solvents. frtr.gov

Table 2: Common Microbial Reductive Dechlorination Pathways

Initial Compound Sequential Degradation Products Final Product Reference
Tetrachloroethene (PCE) Trichloroethene (TCE) -> Dichloroethene (DCE) -> Vinyl Chloride (VC) Ethene usgs.govfrtr.gov
1,1,1-Trichloroethane (TCA) 1,1-Dichloroethane (DCA) -> Chloroethane (CA) Ethane frtr.gov

| Carbon Tetrachloride (CT) | Chloroform (CF) -> Methylene Chloride (MC) -> Chloromethane (CM) | Methane | frtr.gov |

Microbial Synthesis of Chlorinated Organic Compounds

Contrary to the long-held belief that chlorinated organic compounds were solely anthropogenic, it is now understood that there is extensive natural chlorination of organic matter in terrestrial ecosystems. skb.seresearchgate.net A vast number of natural organohalogens are synthesized by a diverse range of organisms, including bacteria, fungi, algae, and plants. frontiersin.org In fact, the number of known natural organohalogens far exceeds that of synthetic ones. frontiersin.org

Microorganisms synthesize these compounds through various enzymatic pathways. The production of chlorinated compounds can provide the producing organism with a competitive advantage, for instance, as a defense mechanism against predators or competitors. frontiersin.org Fungi, in particular, are known to produce a variety of chlorinated secondary metabolites. frontiersin.org For example, white-rot fungi can produce ligninolytic enzymes that are involved in the transformation of compounds like pentachlorophenol (B1679276) (PCP). mdpi.com

Table 3: Mentioned Compound Names

Compound Name Abbreviation
1,1,1-Trichloroethane TCA
1,1-Dichloroethane DCA
Carbon Tetrachloride CT
Chloroethane CA
Chloroform CF
Chloromethane CM
Dichloroethene DCE
Dichlorodiphenyltrichloroethane DDT
Dichlorodiphenyldichloroethylene DDE
Dichlorodiphenyldichloroethane DDD
Ethene
Methane
Methylene Chloride MC
Pentachlorophenol PCP
Tetrachloroethene PCE
Tetrachlorohydroquinone TCHQ
Trichloroethene TCE

Analytical Methodologies for Chlorine and Chlorinated Compounds

Principles of Chlorine Residual Analysis

This compound exists in water in two primary forms: free this compound and combined this compound. Free this compound comprises hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), while combined this compound refers to chloramines, which are formed from the reaction of this compound with ammonia (B1221849). aqualab.com.au The sum of free and combined this compound is known as total this compound. aqualab.com.au

Free this compound Determination Techniques

The determination of free this compound is crucial as it represents the most effective form of this compound for disinfection. hawaii.gov Several methods are employed for this purpose:

DPD Colorimetric Method: This is the most widely used method for determining free this compound. ysi.comxylemanalytics.com It involves the reaction of free this compound with N,N-diethyl-p-phenylenediamine (DPD) at a pH of 6.3-6.6, which produces a magenta-colored compound. hawaii.govalsenvironmental.co.uk The intensity of the color is directly proportional to the concentration of free this compound and is measured using a colorimeter or spectrophotometer. ysi.comhydroinstruments.com

Amperometric Titration: This method is considered a standard of comparison for its accuracy and is less affected by common interferences like color and turbidity. vermont.govnemi.gov It involves titrating the water sample with a standard reducing agent, such as phenylarsine (B13959437) oxide (PAO), at a pH between 6.5 and 7.5. nemi.govhach.com The endpoint of the titration is detected by a change in the electrical current of the solution. vermont.gov

Syringaldazine (B1682856) (FACTS) Method: This colorimetric method is another option for free this compound analysis. wqpmag.com

Test Strips: Test strips containing indicators like tetramethylbenzidine (TMB) or syringaldazine offer a semi-quantitative analysis of free this compound. palintest.com

Total this compound and Combined this compound Determination Techniques

Total this compound analysis accounts for all this compound species with disinfecting properties. Combined this compound is typically determined by calculation, as the difference between total and free this compound measurements. nih.govmdpi.com

DPD Method for Total this compound: To measure total this compound using the DPD method, potassium iodide (KI) is added to the sample along with the DPD reagent. aqualab.com.aualsenvironmental.co.uk The iodide reacts with combined this compound (chloramines) to form iodine, which then, along with the free this compound, oxidizes the DPD to produce the characteristic magenta color. aqualab.com.aualsenvironmental.co.uk

Iodometric Titration: This method is suitable for measuring total this compound concentrations, particularly at levels greater than 1 mg/L. vermont.gov The sample is acidified to a pH of 3 or 4, and potassium iodide is added, which reacts with the total this compound to release iodine. The liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution using a starch indicator. nih.gov The endpoint is marked by the disappearance of the blue starch-iodide complex.

Amperometric Titration for Total this compound: Similar to the free this compound method, amperometric titration can be used for total this compound. nemi.gov In this case, the titration is carried out in the presence of potassium iodide at a pH between 3.5 and 4.5. nemi.gov

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are widely used for this compound analysis due to their simplicity and cost-effectiveness. ysi.comnih.gov These techniques rely on the principle that this compound reacts with specific chemical reagents to produce a colored compound, with the intensity of the color being proportional to the this compound concentration. ysi.comxylemanalytics.com

DPD Methodologies and Their Advancements

The N,N-diethyl-p-phenylenediamine (DPD) method, developed by Dr. Palin in the 1950s, is the most common colorimetric technique for this compound analysis. nih.govpalintest.com When DPD reacts with this compound, it is oxidized to form a magenta-colored Würster dye. palintest.com

The standard DPD method involves adding a DPD reagent (in powder, tablet, or liquid form) to a water sample and measuring the resulting color intensity with a colorimeter or spectrophotometer at a wavelength of 515 nm. hydroinstruments.comvermont.govnih.gov

Recent advancements in DPD methodologies include:

Reagent Delivery: DPD reagents are available in various formats, including tablets, powder pillows, and liquid reagents, offering flexibility for different testing needs. wqpmag.compalintest.com

Instrumentation: The use of portable, waterproof colorimeters with permanently sealed sample cells has made DPD testing more convenient and less prone to error. wqpmag.com

Extended Range: While the standard DPD method has a limited analytical range, some methods use reagents formulated for higher concentrations, although sample dilution is often still required for very high levels. palintest.comresearchgate.net

Multi-wavelength Detection: Research has shown that detecting the DPD reaction at additional wavelengths, such as 324 nm, can enhance the sensitivity and extend the useful analytical range of the method. researchgate.net

Orthotolidine Method: Historical Context and Analytical Limitations

The orthotolidine test, developed in the early 20th century, was one of the first methods used to determine residual this compound in water. waterandwastewater.com This colorimetric method is based on the reaction of orthotolidine with this compound, which produces a yellow color, the intensity of which is proportional to the this compound concentration. waterandwastewater.com

Historically, the orthotolidine method played a significant role in monitoring water disinfection. waterandwastewater.comjournals.co.za However, it has several significant limitations:

Lack of Specificity: The test is not specific to free this compound and reacts with combined this compound and other oxidizing agents, which can lead to inaccurate results. waterandwastewater.com

Poor Precision and Accuracy: The method is known for its poor precision and accuracy compared to modern techniques. astm.org

Carcinogenic Concerns: Orthotolidine has been identified as a probable carcinogen, leading to its replacement by safer alternatives like DPD. researchgate.net

Due to these limitations, the orthotolidine method has been largely discontinued (B1498344) and is no longer listed as an acceptable method in many standard analytical guidelines. astm.orgconsumables.com

Electrochemical Methods for this compound Detection

Electrochemical methods offer an alternative to colorimetric techniques for this compound analysis, providing continuous and reagent-free measurement options. chemrxiv.orgucc.ie These methods are based on the electrochemical properties of this compound species.

Amperometric Sensors: These sensors are the most common type of electrochemical device for this compound detection. palintest.com They typically consist of two or three electrodes and measure the change in electrical current produced by the chemical reaction of this compound at the electrode surface. endress.comburkert.com The magnitude of the current is proportional to the this compound concentration. endress.com

Principle of Operation: In a typical amperometric sensor, free this compound diffuses through a membrane and is reduced at the working electrode, causing a current to flow. endress.com

pH Dependence: The measurement of free this compound using amperometric sensors is pH-dependent because the equilibrium between hypochlorous acid and hypochlorite ion is pH-sensitive. endress.comtrios.de Therefore, a parallel pH measurement and compensation are often required for accurate readings. endress.com Some sensors are designed with reduced pH dependency. trios.detrios.de

Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode.

Voltammetric Techniques: Methods like linear sweep voltammetry have been explored for free this compound analysis. epfl.ch This technique involves measuring the current as the potential is varied.

Electrochemical sensors are well-suited for online and in-line monitoring of this compound levels in water distribution systems, providing real-time data for process control. chemrxiv.orgucc.ie

Table of Analytical Methods for this compound

Method Category Specific Method Principle Analytes Measured Key Features
Spectrophotometric/ Colorimetric DPD Colorimetric Reaction with N,N-diethyl-p-phenylenediamine (DPD) produces a magenta color. hydroinstruments.com Free this compound, Total this compound Widely used, simple, cost-effective. ysi.com
Orthotolidine Reaction with orthotolidine produces a yellow color. waterandwastewater.com Total this compound Historical method, lacks specificity, carcinogenic concerns. researchgate.netwaterandwastewater.com
Titrimetric Amperometric Titration Titration with a reducing agent (e.g., PAO) with endpoint detected by a change in current. Free this compound, Total this compound High accuracy, considered a standard method. vermont.gov
Iodometric Titration Reaction with potassium iodide releases iodine, which is then titrated. Total this compound Suitable for higher this compound concentrations. vermont.gov
Electrochemical Amperometric Sensors Measures the change in electrical current from the electrochemical reaction of this compound. endress.com Free this compound, Total this compound Continuous, reagent-free monitoring. chemrxiv.orghach.com
Test Strips Indicator-impregnated strips that change color in the presence of this compound. palintest.com Free this compound, Total this compound Semi-quantitative, rapid field testing. palintest.com

Amperometric Titration for Aqueous this compound

Amperometric titration is a highly regarded and reliable method for determining the concentration of free and combined this compound in aqueous solutions. researchgate.net This technique is considered a standard of comparison due to its minimal susceptibility to interferences from common oxidizing agents, temperature fluctuations, turbidity, and color, which can affect other methods. nemi.gov

The fundamental principle of amperometric titration involves the application of a potential across two electrodes immersed in the sample solution. The resulting current is proportional to the concentration of the electroactive this compound species. A titrant, such as phenylarsine oxide (PAO), is gradually added to the sample. consumables.com As the titrant reacts with the this compound, the concentration of free this compound decreases, leading to a corresponding drop in the measured current. The endpoint of the titration is identified as the point at which the current ceases to change significantly, indicating that all the free this compound has been consumed. edgeanalytical.com

For the specific determination of free this compound, the titration is typically conducted at a pH between 6.5 and 7.5. nemi.gov In this pH range, the reaction rate of combined this compound is significantly slower, allowing for the selective measurement of free this compound. To determine combined this compound, the pH of the solution is lowered to a range of 3.5 to 4.5, and potassium iodide is added. nemi.gov At this lower pH, combined this compound oxidizes the iodide to iodine, which is then titrated.

While amperometric titration is a robust method, it requires a greater degree of operator skill compared to simpler colorimetric methods to achieve optimal reliability. nemi.gov Proper maintenance and conditioning of the electrodes are crucial for obtaining sharp and accurate endpoints. nemi.gov Interferences can arise from the presence of nitrogen trichloride (B1173362) and this compound dioxide, which can partially titrate as free this compound. nemi.gov Additionally, high concentrations of monochloramine can interfere with free this compound measurements, particularly at elevated temperatures and with prolonged titration times. researchgate.net

Table 1: Comparison of Amperometric Titration Parameters for this compound Analysis

Parameter Free this compound Titration Combined this compound Titration
pH Range 6.5 - 7.5 3.5 - 4.5
Titrant Phenylarsine Oxide (PAO) Phenylarsine Oxide (PAO)
Key Reagent - Potassium Iodide (KI)
Principle Direct titration of free this compound. Titration of iodine liberated by combined this compound.
Common Interferences Nitrogen trichloride, this compound dioxide, monochloramine (at high temps). Other oxidizing agents that can react with iodide.

Ion-Selective Electrode Applications for Chloride and Related Ions

Ion-selective electrodes (ISEs) offer a direct and convenient method for measuring the concentration of specific ions, including chloride (Cl⁻) and other related this compound species like hypochlorite (OCl⁻), in a solution. nih.gov These potentiometric sensors operate by measuring the potential difference that develops across a selective membrane when it is in contact with the sample. This potential is proportional to the activity of the target ion in the solution.

For chloride determination, a common type of ISE is the solid-state electrode, which typically utilizes a silver chloride (AgCl) sensing element. hannainst.comhannainst.com The AgCl pellet is in contact with both the internal filling solution and the external sample solution. An ion exchange process at the membrane-sample interface generates a potential that is measured against a stable reference electrode. hannainst.com The use of an ionic strength adjuster (ISA) solution is often necessary to ensure that the activity coefficient of the chloride ions remains constant across standards and samples, allowing for accurate concentration measurements. hannainst.com

The performance of a chloride ISE is characterized by several key parameters:

Linear Range: The concentration range over which the electrode exhibits a Nernstian response (a linear relationship between potential and the logarithm of ion activity). For some commercial electrodes, this can range from 1.3 to 35,000 mg/L. ntsensors.com

Selectivity: The ability of the electrode to respond specifically to the target ion in the presence of other ions. Iodide ions can irreversibly damage the membrane of some chloride ISEs. ntsensors.com

Response Time: The time it takes for the electrode to reach a stable potential reading after being introduced to the sample.

pH Range: The pH range within which the electrode can operate without significant interference from hydrogen or hydroxide (B78521) ions. A typical range is pH 2 to 12. ntsensors.com

Recent advancements have led to the development of miniaturized and more robust ISEs, including those fabricated by dipping silver wire into a sodium hypochlorite solution to rapidly form the Ag/AgCl layer. researchgate.net These electrodes can be suitable for applications requiring in-situ or continuous monitoring.

For the detection of other this compound species like hypochlorite, specialized ISEs or biosensors have been developed. For instance, some biosensors utilize enzymes, such as acetylcholinesterase, immobilized on an electrode. The presence of hypochlorite can inhibit the enzyme's activity, leading to a measurable change in the electrode's potential. nih.gov

Table 2: Characteristics of a Commercial Chloride Ion-Selective Electrode

Characteristic Value
Measurement Range 1.3 to 35,000 mg/L
Optimal pH Range 2 to 12
Temperature Range 4 to 40°C
Electrode Slope -54 ± 5 mV
Primary Interfering Ions Iodide (irreversible damage), Silver (Ag⁺), Sulfide (S²⁻)

Chromatographic Techniques for Chlorinated Organic Compounds

Chromatography is a powerful analytical technique for separating complex mixtures into their individual components. For the analysis of chlorinated organic compounds, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely employed methods. These techniques are often coupled with various detectors, including mass spectrometry (MS), to achieve high levels of sensitivity and specificity.

Gas Chromatography (GC) Applications and Detector Technologies

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile chlorinated organic compounds. epa.gov The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, coiled column. clu-in.org The choice of the stationary phase is critical and determines the selectivity of the separation. For chlorinated hydrocarbons, columns with different polarities are often used to achieve optimal resolution. epa.gov

A variety of detectors can be used in conjunction with GC for the analysis of chlorinated compounds. The Electron Capture Detector (ECD) is particularly well-suited for this purpose due to its high sensitivity to electronegative compounds like those containing halogens. clu-in.orgepa.gov The ECD works by emitting beta particles from a radioactive source (typically Nickel-63), which ionize the carrier gas and produce a steady baseline current. When an electronegative analyte passes through the detector, it captures some of the electrons, causing a decrease in the current that is proportional to the analyte's concentration.

Other detectors used in the GC analysis of chlorinated compounds include:

Electrolytic Conductivity Detector (ELCD): This detector is highly selective for halogen-containing compounds. After the analytes elute from the GC column, they are combusted in a reactor, and the resulting acidic gases are dissolved in a solvent, changing its conductivity.

Mass Spectrometry (MS): The coupling of GC with MS (GC-MS) provides the highest level of confidence in compound identification by providing structural information based on the mass-to-charge ratio of the ionized molecules. clu-in.orgquora.com

Sample preparation for GC analysis of chlorinated compounds in environmental matrices like water or soil often involves extraction with an organic solvent, followed by cleanup steps to remove interfering substances. helcom.fi Techniques such as solid-phase microextraction (SPME) and headspace analysis can also be used to pre-concentrate volatile chlorinated organics before GC analysis. researchgate.net

Table 3: Common GC Detectors for Chlorinated Organic Compounds

Detector Principle of Operation Selectivity Sensitivity
Electron Capture Detector (ECD) Electron capture by electronegative compounds reduces a standing current. High for halogenated compounds. Very high (picogram to femtogram levels).
Electrolytic Conductivity Detector (ELCD) Measures the change in conductivity of a solvent after combustion of the analyte. High for halogenated, sulfur, or nitrogen compounds. High (picogram to nanogram levels).
Mass Spectrometer (MS) Separates ions based on their mass-to-charge ratio. Universal, but can be operated in selective ion monitoring (SIM) mode for high selectivity. Very high (picogram to femtogram levels) and provides structural information.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly useful for the analysis of non-volatile, thermally labile, or highly polar chlorinated organic compounds that are not amenable to GC analysis. chromatographyonline.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For chlorinated compounds, reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). helcom.fi This allows for the separation of a wide range of chlorinated compounds based on their hydrophobicity.

The detection of chlorinated compounds in HPLC can be achieved using various detectors:

Ultraviolet-Visible (UV-Vis) Detector: This is a common detector that measures the absorbance of light by the analytes at a specific wavelength. Many chlorinated aromatic compounds exhibit strong UV absorbance.

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) has become a powerful tool for the analysis of a broad range of chlorinated compounds, including polar and ionic species. chromatographyonline.com It offers high sensitivity and selectivity, enabling the identification and quantification of trace levels of contaminants. chromatographyonline.com

Sample preparation for HPLC analysis may involve solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences. gcms.cz For the analysis of chlorinated acidic herbicides in water, for example, the sample may be acidified and passed through an SPE cartridge to retain the target compounds, which are then eluted with an organic solvent.

Mass Spectrometry (MS) Coupling for Identification and Quantification

The coupling of mass spectrometry with chromatographic techniques like gas chromatography (GC-MS) and high-performance liquid chromatography (LC-MS) provides an unparalleled analytical capability for the definitive identification and precise quantification of chlorinated organic compounds. quora.comchromatographyonline.com MS serves as a highly sensitive and selective detector that provides structural information about the analytes based on their mass-to-charge ratio (m/z).

In a typical GC-MS or LC-MS system, the eluent from the chromatographic column is introduced into the ion source of the mass spectrometer. Here, the analyte molecules are ionized using various techniques. For GC-MS, electron ionization (EI) is commonly used, which generates a characteristic fragmentation pattern that serves as a "fingerprint" for compound identification. researchgate.net For LC-MS, softer ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are employed, which are suitable for a wider range of compounds, including polar and thermally labile ones. wiley.com

Once ionized, the ions are separated in the mass analyzer based on their m/z ratio. Common mass analyzers include:

Quadrupole: A versatile and robust analyzer that can be operated in both full-scan mode (to obtain a mass spectrum) and selected ion monitoring (SIM) mode. SIM mode offers enhanced sensitivity and selectivity by monitoring only a few specific ions characteristic of the target analyte.

Ion Trap: This analyzer traps ions in a three-dimensional electric field and sequentially ejects them to generate a mass spectrum.

Time-of-Flight (TOF): This analyzer measures the time it takes for ions to travel a fixed distance, which is proportional to their m/z ratio. TOF analyzers offer high mass accuracy, which aids in the determination of the elemental composition of the analytes.

Tandem mass spectrometry (MS/MS) provides an even higher level of selectivity and is particularly useful for analyzing complex samples. chromatographyonline.com In MS/MS, a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. This technique, often referred to as multiple reaction monitoring (MRM) when used for quantification, significantly reduces background noise and chemical interferences.

The use of GC-MS and LC-MS/MS is prevalent in environmental monitoring for the analysis of a wide range of chlorinated pollutants, including polychlorinated biphenyls (PCBs), chlorinated pesticides, and disinfection byproducts in water. clu-in.orgchromatographyonline.com

Emerging and Advanced Detection Technologies for this compound Species

While traditional analytical methods for this compound are well-established, research continues to drive the development of new and advanced detection technologies that offer improvements in sensitivity, selectivity, portability, and real-time monitoring capabilities.

One area of active development is in the field of spectrophotometric sensors . These sensors often utilize colorimetric or fluorometric principles for the detection of this compound. nih.gov For example, new reagents are being developed that exhibit a highly specific color change or fluorescence response in the presence of free this compound or hypochlorite. nih.gov These methods can be adapted for use in portable devices and test strips, providing rapid, on-site analysis. mdpi.com

Chemiluminescence-based techniques represent another promising approach. These methods rely on the emission of light from a chemical reaction. For instance, the reaction of luminol (B1675438) with hypochlorite in the presence of a catalyst can produce a light signal that is proportional to the hypochlorite concentration. mdpi.com Recent research has explored the use of nanomaterials, such as tungsten disulfide (WS₂) quantum dots, to enhance the chemiluminescence signal, leading to highly sensitive detection methods. mdpi.com

Biosensors are also emerging as a powerful tool for the detection of this compound species. These devices integrate a biological recognition element, such as an enzyme or an antibody, with a transducer to produce a measurable signal. For example, a biosensor for hypochlorite has been developed based on the inhibition of the enzyme acetylcholinesterase. nih.gov The degree of enzyme inhibition, which can be measured electrochemically, is related to the concentration of hypochlorite in the sample.

Other emerging technologies include:

Advanced Electrode Materials: Research into novel electrode materials for amperometric sensors and ISEs aims to improve their stability, sensitivity, and resistance to fouling, which is a common problem in continuous monitoring applications. nerc.ac.uk

Nanomaterial-based Sensors: The unique optical and electronic properties of nanomaterials, such as gold and silver nanoparticles and quantum dots, are being harnessed to create highly sensitive and selective colorimetric and fluorescent sensors for this compound.

Microfluidic Devices: The integration of analytical methods onto microfluidic "lab-on-a-chip" platforms allows for the automation of sample handling and analysis, reducing reagent consumption and analysis time.

These emerging technologies hold the potential to revolutionize the way this compound is monitored, enabling more widespread, continuous, and real-time measurements in a variety of applications, from water quality management to biomedical research.

Advanced Applications of Chlorine and Chlorinated Compounds in Industry and Environmental Systems

Industrial Chlorination Processes in Chemical Synthesis

Chlorination, the introduction of chlorine into a compound, is a fundamental process in the chemical industry. It is utilized to synthesize a vast array of commercially significant products, from solvents and polymers to essential intermediates for various industrial sectors.

Chlorinated solvents are a class of organothis compound compounds widely used for industrial applications such as degreasing, dry cleaning, and as chemical intermediates. clu-in.orgbiosearchambiente.it Their production typically involves the reaction of hydrocarbons with this compound. clu-in.orgresearchgate.net

Common methods for producing chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE) involve ethylene (B1197577) dichloride as a primary feedstock. nih.gov For instance, TCE and PCE can be synthesized by reacting ethylene dichloride with this compound and/or hydrogen chloride and oxygen in a process known as oxychlorination. nih.gov Another method is the direct chlorination of ethylene dichloride with this compound. nih.gov

Historically, acetylene (B1199291) was a significant feedstock for TCE production. This process involved the chlorination of acetylene with a chloride catalyst to produce 1,1,2,2-tetrachloroethane, which was then dehydrohalogenated to yield trichloroethylene. iarc.frwikipedia.org However, due to the rising cost of acetylene, ethylene-based processes became more prevalent. nih.gov The modern production of TCE from ethylene involves chlorinating ethylene over a ferric chloride catalyst to produce 1,2-dichloroethane (B1671644). When heated with additional this compound, 1,2-dichloroethane is converted to trichloroethylene. wikipedia.org

The production of chlorinated solvents like dichloromethane (B109758) (DCM), chloroform (B151607), and carbon tetrachloride often starts with the chlorination of methanol (B129727) with hydrogen chloride. researchgate.net The resulting methyl chloride is then further chlorinated to produce a mixture of these solvents, which are subsequently separated by distillation. researchgate.net

Interactive Table: Production Methods for Common Chlorinated Solvents

SolventFeedstock(s)Production ProcessKey Reaction(s)
Trichloroethylene (TCE) Ethylene, this compoundDirect Chlorination/OxychlorinationClCH₂CH₂Cl + 2 Cl₂ → ClCH=CCl₂ + 3 HCl wikipedia.org
Tetrachloroethylene (PCE) Ethylene, this compoundHigh-temperature chlorinolysisClCH₂CH₂Cl + 3 Cl₂ → Cl₂C=CCl₂ + 4 HCl wikipedia.org
Dichloromethane (DCM) Methane (B114726), this compoundDirect ChlorinationCH₄ + Cl₂ → CH₃Cl + HCl; CH₃Cl + Cl₂ → CH₂Cl₂ + HCl
1,2-Dichloroethane (EDC) Ethylene, this compoundDirect ChlorinationCH₂=CH₂ + Cl₂ → ClCH₂CH₂Cl wikipedia.org

This compound is a critical component in the production of several widely used polymers, most notably Polyvinyl Chloride (PVC). sybridge.com PVC is a versatile and durable plastic used in numerous applications, including construction, healthcare, and electronics. sybridge.combritannica.com

The synthesis of PVC begins with the production of its monomer, Vinyl Chloride Monomer (VCM). sybridge.com Over 95% of VCM is produced via the thermal cracking of 1,2-dichloroethane (EDC). nih.govchemicalsafetyfacts.org EDC itself is synthesized through two main processes:

Direct Chlorination: Ethylene reacts with elemental this compound over a catalyst to form EDC. nih.govpvc.org

Oxychlorination: Ethylene reacts with hydrogen chloride (a byproduct of EDC cracking) and oxygen over a copper catalyst to produce more EDC. nih.govpvc.org

Modern VCM production plants often integrate these two processes to efficiently utilize the hydrogen chloride produced during the cracking stage. britannica.com The purified VCM is then subjected to polymerization, where the double bonds in the VCM molecules are broken to form long polymer chains of PVC. sybridge.com

A related polymer, Chlorinated Polyvinyl Chloride (CPVC), is produced by the further chlorination of PVC resin. This process involves reacting PVC with this compound, which is initiated by heat or ultraviolet radiation to create highly reactive this compound atoms. These atoms substitute hydrogen atoms on the PVC chain, increasing the this compound content and enhancing the material's properties, such as its heat resistance.

Interactive Table: Key Steps in PVC Production

Process StepReactantsProductsChemical Equation
Direct Chlorination Ethylene, this compound1,2-dichloroethane (EDC)C₂H₄ + Cl₂ → C₂H₄Cl₂ google.com
Oxychlorination Ethylene, Hydrogen Chloride, Oxygen1,2-dichloroethane (EDC), WaterC₂H₄ + 2HCl + 0.5O₂ → C₂H₄Cl₂ + H₂O google.com
Thermal Cracking 1,2-dichloroethane (EDC)Vinyl Chloride Monomer (VCM), Hydrogen ChlorideC₂H₄Cl₂ → C₂H₃Cl + HCl google.com
Polymerization Vinyl Chloride Monomer (VCM)Polyvinyl Chloride (PVC)n(CH₂=CHCl) → -(CH₂-CHCl)n-

Organothis compound compounds serve as essential intermediates in the synthesis of a wide range of products across multiple industries, including agriculture, pharmaceuticals, and manufacturing. virtuemarketresearch.comebsco.com Their stability and reactivity make them valuable building blocks in complex chemical syntheses. virtuemarketresearch.com

In the agricultural sector, organochlorines have historically been used to produce a variety of pesticides. doi.org For example, hexachlorocyclopentadiene (B6142220) was a raw material for producing insecticides like chlordane (B41520) and aldrin. doi.org While the use of many organothis compound pesticides has been curtailed due to environmental persistence, they remain important in certain applications and in the synthesis of newer, more biodegradable alternatives. doi.org

The pharmaceutical industry utilizes organothis compound intermediates for the cost-effective production of various medications. virtuemarketresearch.com They are also fundamental in the synthesis of other chemicals. For instance, 1,2-dichlorobenzene (B45396) is a primary raw material for agricultural chemicals, and 1,1,2-trichloroethane (B165190) is used to synthesize 1,1-dichloroethylene (vinylidene chloride), which has applications in semiconductor manufacturing. chemicalsafetyfacts.org Furthermore, organochlorines are used as solvents and intermediates in the production of plastics and synthetic rubbers. virtuemarketresearch.com

Synthesis of Polymers (e.g., Polyvinyl Chloride - PVC)

Water and Wastewater Treatment Technologies

This compound plays a crucial role in safeguarding public health and maintaining the efficiency of industrial processes through its use in water and wastewater treatment. It is a powerful disinfectant and an essential component of advanced treatment technologies.

This compound is extensively used for disinfection and to control biofouling—the accumulation of microorganisms, algae, and other aquatic organisms on surfaces—in industrial water systems, such as cooling towers and intake structures. windows.netresearchgate.net Effective biofouling control is essential for maintaining heat transfer efficiency and preventing blockages. windows.net

When this compound gas (Cl₂) or sodium hypochlorite (B82951) (NaOCl) is added to water, it hydrolyzes to form hypochlorous acid (HOCl), the primary disinfecting agent. netsolwater.commdpi.com The disinfection mechanism of HOCl is multifaceted and involves several key actions:

Cell Membrane Disruption: HOCl, being a powerful oxidizing agent, can diffuse through the cell walls and membranes of microorganisms. netsolwater.com

Inactivation of Essential Molecules: Once inside the cell, it chemically disrupts vital components such as enzymes, proteins, and nucleic acids (DNA and RNA). netsolwater.comresearchgate.net This damage inhibits critical cellular functions like respiration and nutrient transport, ultimately leading to the inactivation and death of the microorganism. netsolwater.comresearchgate.net

This mode of action is effective against a broad spectrum of pathogens, including bacteria, viruses, and even the more resistant protozoan cysts, given sufficient concentration and contact time. netsolwater.com In industrial cooling systems, chlorination helps control the growth of algae, slime, and macro-organisms like zebra mussels and Asiatic clams. windows.net

Advanced Oxidation Processes (AOPs) are a set of treatment technologies designed to degrade persistent and refractory organic pollutants in water and wastewater that are not effectively removed by conventional methods. sapub.orgresearchgate.net These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH). sapub.org

The UV/chlorine process has emerged as a promising AOP. encyclopedia.pubosti.gov This technology involves the photolysis of free this compound (HOCl/OCl⁻) by ultraviolet (UV) light. This process generates not only hydroxyl radicals (•OH) but also reactive this compound species such as the this compound radical (Cl•). encyclopedia.pubnih.gov Both •OH and Cl• are powerful oxidants capable of degrading a wide variety of persistent contaminants. encyclopedia.pub

The UV/chlorine process offers several advantages, including high radical production efficiency and the ability to maintain a this compound residual for ongoing disinfection in distribution systems. osti.govresearchgate.net It has proven effective in degrading a range of micropollutants, including pharmaceuticals, pesticides, and industrial chemicals. encyclopedia.pubosti.gov Compared to other AOPs like UV/H₂O₂, the UV/chlorine process can be more efficient under certain conditions, such as for the degradation of some contaminants under slightly acidic conditions. encyclopedia.pub

Interactive Table: Reactive Species in this compound-Based AOPs

ProcessPrimary Oxidant(s)Generation MethodTarget Pollutants
UV/Chlorine Hydroxyl Radical (•OH), this compound Radical (Cl•)UV photolysis of free this compound (HOCl/OCl⁻)Pharmaceuticals, pesticides, industrial chemicals encyclopedia.pubosti.gov
UV/Monochloramine Amino Radical (NH₂•), this compound Radical (Cl•), Hydroxyl Radical (•OH)UV photolysis of monochloramine (NH₂Cl)Emerging contaminants (e.g., carbamazepine) encyclopedia.pub

Mechanisms of Disinfection and Biofouling Control in Industrial Systems

Pulp and Paper Bleaching Processes

The primary objective of pulp bleaching is to remove residual lignin (B12514952), a natural polymer that imparts a brown color to the pulp and causes paper to yellow upon exposure to sunlight. pciplindia.com this compound-based compounds have historically been, and continue to be, central to achieving the desired brightness and stability of paper products. pciplindia.com

The traditional method of bleaching utilized elemental this compound (this compound gas), which, while effective, was found to produce toxic and environmentally persistent organothis compound compounds, such as dioxins and furans. storaenso.com This led to the development of alternative bleaching technologies, namely Elemental this compound Free (ECF) and Totally this compound Free (TCF) processes. worldpapermill.comnouryon.com

Elemental this compound Free (ECF) Bleaching:

ECF bleaching has become the global standard for producing bleached chemical pulp, accounting for a significant majority of production. storaenso.comnouryon.com This process replaces elemental this compound with this compound dioxide (ClO₂), a highly selective oxidizing agent that effectively removes lignin without significantly degrading cellulose (B213188) fibers. worldpapermill.compulppapermill.comyoutube.com The use of this compound dioxide dramatically reduces the formation of dioxins and other harmful chlorinated organic compounds. storaenso.comterragentle.com

The ECF process is typically conducted in multiple stages to optimize lignin removal and brightness. pciplindia.comemerson.com A common sequence involves a this compound dioxide delignification stage (D), followed by an alkaline extraction stage (E) to dissolve the reacted lignin. youtube.comemerson.com This can be repeated and combined with other bleaching agents like oxygen (O), hydrogen peroxide (P), and ozone (Z) to achieve high levels of brightness. The pH is a critical parameter, with the this compound dioxide stage operating under acidic conditions (around pH 4) and the extraction stage under highly alkaline conditions (above pH 11). emerson.com

Totally this compound Free (TCF) Bleaching:

TCF bleaching completely eliminates the use of any this compound-containing compounds. worldpapermill.comnouryon.com Instead, it relies on bleaching agents such as oxygen, hydrogen peroxide, and ozone. worldpapermill.comterragentle.com While considered the most environmentally friendly method, TCF pulp can exhibit lower brightness stability and fiber strength compared to ECF pulp. nouryon.comnrel.gov Consequently, TCF holds a smaller share of the global market. nouryon.comterragentle.com

Table 1: Comparison of Pulp Bleaching Processes

FeatureElemental this compoundElemental this compound Free (ECF)Totally this compound Free (TCF)
Primary Bleaching Agent This compound Gas (Cl₂)This compound Dioxide (ClO₂)Oxygen (O₂), Hydrogen Peroxide (H₂O₂), Ozone (O₃)
Environmental Impact High (produces dioxins and furans) storaenso.comLow (virtually eliminates dioxin formation) storaenso.comterragentle.comVery Low (no this compound compounds used) worldpapermill.com
Pulp Quality High brightness, potential for fiber damageHigh brightness, good strength retention pulppapermill.comyoutube.comLower brightness stability, potentially weaker fibers nouryon.com
Market Share Largely phased outDominant global standard storaenso.comnouryon.comNiche market nouryon.comterragentle.com

Metallurgy and Mineral Processing Applications of Chlorination

Chlorination metallurgy leverages the chemical reactivity of this compound to convert metals and their compounds into chlorides, which can then be separated and purified. springerprofessional.de This method is particularly advantageous for its high reaction rates and the volatility or solubility of many metal chlorides, facilitating their separation from ore matrices. tandfonline.com

Titanium Extraction (Kroll Process):

The Kroll process is the primary industrial method for producing titanium metal. researchgate.netrsc.org It begins with the carbo-chlorination of titanium ores, such as rutile (TiO₂) or ilmenite (B1198559) (FeTiO₃), at high temperatures (around 1000°C). britannica.commdpi.com In this step, the ore is reacted with this compound gas in the presence of carbon to produce titanium tetrachloride (TiCl₄), a volatile liquid. researchgate.netrsc.orgThis compound.org

The fundamental reaction is: TiO₂(s) + 2C(s) + 2Cl₂(g) → TiCl₄(g) + 2CO(g)

The resulting crude titanium tetrachloride is then purified by fractional distillation. britannica.com In the subsequent reduction step, the purified TiCl₄ is reacted with molten magnesium in an inert argon atmosphere at approximately 800°C to produce titanium metal sponge and magnesium chloride. researchgate.netrsc.orgmdpi.com

The reduction reaction is: TiCl₄(g) + 2Mg(l) → Ti(s) + 2MgCl₂(l)

The titanium sponge is then separated from the magnesium chloride by vacuum distillation. rsc.org

Gold Extraction:

Chlorination was one of the earliest hydrometallurgical processes used for gold extraction, predating the widespread use of cyanidation. 911metallurgist.comwikipedia.org The process involves converting gold into a soluble gold trichloride (B1173362) (AuCl₃) by reacting the ore with this compound gas in the presence of water. 911metallurgist.com The dissolved gold is then precipitated from the solution. 911metallurgist.com

This method was particularly effective for treating pyritic gold ores after they were roasted to remove sulfur. 911metallurgist.comgoogle.com While largely replaced by the cyanide process for primary gold extraction, chlorination still finds application in refining, where this compound gas is used to separate other metals, like silver, from molten gold. wikipedia.org

Other Metallurgical Applications:

Chlorination processes are also employed in the extraction and purification of a range of other metals, including:

Zirconium and Hafnium: Similar to titanium, these metals are often produced via a Kroll-type process involving the chlorination of their ores. researchgate.net

Copper and Nickel: Chlorination techniques can be used to extract copper and nickel from mixed oxide-sulfide ores and from waste slags. crimsonpublishers.com

Tin: Tin can be recovered from low-grade concentrates or slags through a chlorination process that converts tin oxide to volatile tin chloride. researchgate.net

Role of this compound in Material Science and Engineering

This compound is a key component in the synthesis of a variety of important polymers and materials, imparting unique and desirable properties.

Polyvinyl Chloride (PVC):

Polyvinyl chloride is one of the most widely produced synthetic plastic polymers. vedantu.comrtprototype.com It is synthesized through the polymerization of vinyl chloride monomer (VCM). vedantu.comresearchgate.net The production of VCM itself involves this compound, typically through the reaction of ethylene with this compound to form ethylene dichloride, which is then converted to VCM. vedantu.com

The properties of PVC can be tailored over a wide range by the addition of plasticizers. byjus.comscribd.com Unplasticized PVC (uPVC) is rigid and durable, finding use in construction for pipes, window frames, and siding. rtprototype.combyjus.com Flexible PVC, containing plasticizers, is used for applications such as electrical cable insulation, flooring, and inflatable structures. rtprototype.com The high this compound content in PVC contributes to its inherent flame resistance. rtprototype.combyjus.com

Neoprene (Polychloroprene):

Neoprene is a family of synthetic rubbers produced by the polymerization of chloroprene. wikipedia.orgvedantu.com It is known for its excellent chemical stability, resistance to oil and heat, and flexibility over a wide temperature range. wikipedia.orgchemwinfo.com These properties make it suitable for demanding applications such as gaskets, hoses, wetsuits, and industrial belts. wikipedia.orghongjusilicone.com The synthesis of neoprene is typically achieved through free-radical emulsion polymerization of chloroprene. wikipedia.orgvedantu.com

Silicones:

This compound plays a crucial, albeit intermediary, role in the production of silicones. The process begins with the reaction of silicon powder with methyl chloride to produce a mixture of chlorosilanes, such as dimethyl dichlorosilane. elkem.comamericanchemistry.comsilicones.eu These chlorosilanes are then purified and hydrolyzed (reacted with water), which replaces the this compound atoms with hydroxyl groups. americanchemistry.comlibretexts.org These resulting silanols then condense to form the stable siloxane backbone (Si-O-Si) of silicone polymers. elkem.com The this compound is typically recycled in the process. americanchemistry.com

Semiconductor Manufacturing:

In the fabrication of microelectronics, this compound-based plasmas are widely used for dry etching processes, such as reactive ion etching (RIE). wevolver.comuchicago.edu this compound and this compound-containing compounds like boron trichloride (BCl₃) are used to selectively remove materials such as silicon, metals, and compound semiconductors to create the intricate patterns of integrated circuits. wevolver.comuchicago.eduaip.org The anisotropic nature of this compound-based plasma etching allows for the creation of highly precise, vertical etch profiles, which are essential for modern semiconductor devices. researchgate.net

Theoretical and Computational Studies of Chlorine

Electronic Structure Theory of Chlorine Atoms, Ions, and Molecules

Electronic structure theory provides the foundation for understanding the behavior of this compound atoms, ions, and molecules. The electronic configuration of a neutral this compound atom (Cl) with 17 electrons is 1s²2s²2p⁶3s²3p⁵. umd.eduvedantu.com This configuration indicates that this compound has seven valence electrons in its outermost shell, making it highly reactive and prone to gaining an electron to achieve a stable octet configuration. umd.eduyoutube.com

The chloride ion (Cl⁻) is formed when a this compound atom gains an electron, resulting in a complete outermost electron shell with a configuration of 1s²2s²2p⁶3s²3p⁶. youtube.comchegg.com This electronic structure is isoelectronic with the noble gas argon, contributing to the stability of the chloride ion. youtube.com The chloride ion is significantly larger than a neutral this compound atom due to the added electron and weaker hold of the nucleus on the valence shell. wikipedia.org

Diatomic this compound (Cl₂) consists of two this compound atoms sharing a covalent bond. Theoretical studies, including generalized valence bond ansatz, have been employed to describe the electronic structure and bonding in molecular this compound. researchgate.net

Other this compound-containing molecules, such as this compound monoxide (ClO) and this compound dioxide (ClO₂), also have electronic structures that are investigated using theoretical methods. ClO is a radical species with an unpaired electron, playing a significant role in atmospheric chemistry. wikipedia.org ClO₂ is a neutral molecule with an unusual electronic structure, which has been a subject of theoretical investigation. atamankimya.com

Quantum Mechanical Calculations of this compound Reaction Energetics and Pathways

Quantum mechanical (QM) calculations are powerful tools for investigating the energetics and pathways of reactions involving this compound species. These methods can determine the potential energy surfaces (PESs) of reactions, identifying transition states and intermediates, and calculating activation barriers and reaction energies. arxiv.org

Studies have utilized QM methods to explore various this compound reactions. For instance, the reaction between this compound monoxide (ClO) and nitrogen dioxide (NO₂) has been investigated using methods like MP2, B3LYP, and G2(MP2) to understand the formation and decomposition pathways of this compound nitrate (B79036) (ClONO₂) and this compound peroxynitrite (ClOONO). researchgate.netnih.gov These calculations have provided insights into the stability of intermediates and the energy barriers for isomerization and decomposition reactions relevant to atmospheric processes. researchgate.netnih.gov

Quantum mechanical electronic structure calculations have also been applied to study reactions involving methyl radicals and this compound molecules, determining equilibrium geometries, energetics, and vibrational frequencies of stationary points along the reaction path. acs.org These calculations, combined with theories like RRKM theory and quasi-classical trajectory techniques, have been used to calculate reaction rate coefficients and understand how factors like translational energy influence reactivity. acs.orgresearchgate.net

QM methods are also used to study nucleophilic substitution reactions involving chloride ions, providing accurate absolute energy calculations and describing reaction pathways and PESs. arxiv.org

Density Functional Theory (DFT) Applications in this compound Chemistry

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules and materials, including those involving this compound. DFT offers a balance between computational cost and accuracy, making it suitable for a broad range of applications in this compound chemistry. rsc.org

DFT has been extensively applied to study the interaction of this compound with surfaces. For example, DFT calculations have been used to investigate the dissociative adsorption of this compound on metal surfaces like Cu(111) and Fe(100). acs.orgresearchgate.net These studies determine adsorption energies, preferred adsorption sites, surface relaxations, and the electronic interaction between this compound and the metal surface. acs.orgresearchgate.net DFT calculations have shown that this compound adsorption can significantly influence the catalytic properties of metal surfaces. rsc.org

DFT is also employed to study the electronic and geometric structures of this compound-containing molecules and complexes. This includes investigations into the nature of chemical bonds, such as the metal-chlorine bonds in complexes, where DFT can provide insights into the ionic and covalent character of the interactions. mdpi.com

Furthermore, DFT calculations are used to study nuclear quadrupole couplings in this compound-containing systems, which can provide information about the local electronic environment around the this compound atom. acs.org Studies have explored different DFT functionals and basis sets to improve the accuracy of these calculations. acs.org

Computational Modeling of this compound Interactions with Surfaces and Condensed Phases

Computational modeling techniques are essential for understanding how this compound species interact with surfaces and within condensed phases. These methods go beyond isolated molecules to simulate more complex environments, such as interfaces and solutions.

Modeling of this compound interactions with surfaces often involves DFT calculations, as discussed in the previous section, to understand adsorption, dissociation, and reaction pathways on solid surfaces. acs.orgresearchgate.net These studies are relevant to various applications, including catalysis and corrosion.

In condensed phases, such as aqueous solutions or biological environments, computational models are used to study the solvation of this compound-containing species and their reactions. Continuum models, like the SMx models, are designed to include condensed-phase effects in electronic structure calculations and can be used to calculate solvation energies and study the behavior of ions in solution. umn.edu

Molecular dynamics (MD) simulations, often combined with QM or DFT calculations (QM/MM), are used to study the dynamic behavior of this compound species in condensed phases, including interactions with water molecules and other solutes. pnnl.gov These simulations can provide insights into processes like hydrolysis and complexation.

Computational fluid dynamics (CFD) can also be applied to model the distribution and decay of this compound in water systems, considering chemical reactions and flow conditions. mdpi.com

Interactions of this compound with condensed phases also include heterogeneous reactions occurring on the surface of aerosols or particles in the atmosphere. Computational models represent these processes by considering factors like particle surface area, chemical composition, and reactive uptake coefficients. publish.csiro.au

Atmospheric and Environmental Transport Modeling of this compound Chemistry

Computational modeling plays a critical role in understanding the complex chemistry and transport of this compound species in the atmosphere and other environmental compartments. These models simulate the various sources, sinks, and reactions that govern the distribution and impact of this compound.

Atmospheric chemistry models incorporate gas-phase and heterogeneous reactions involving this compound species to simulate their concentrations and their effects on atmospheric composition, such as ozone levels and the cycling of other chemical species. ametsoc.orgoup.com These models often include detailed reaction mechanisms for this compound compounds like Cl₂, HOCl, ClO, and ClONO₂. ametsoc.orgopen.ac.uk

Environmental transport models simulate the movement of this compound species through different environmental media, such as air, water, and soil. These models can track the dispersion of this compound emissions, the deposition of this compound-containing particles, and the transformation of this compound compounds in the environment.

Modeling studies have investigated the sources of atmospheric this compound, including sea salt aerosols and anthropogenic emissions, and their relative contributions to reactive this compound in the troposphere. oup.comwhiterose.ac.uk Models have also explored the impact of this compound chemistry on the oxidation of volatile organic compounds and methane (B114726) lifetime. oup.comwhiterose.ac.uk

Transport modeling of this compound species has also been applied to extraterrestrial atmospheres, such as the Martian atmosphere, to investigate the spatial distribution of this compound compounds and their potential link to surface reservoirs. open.ac.uk These models help in interpreting observational data and understanding atmospheric cycles in different planetary environments. open.ac.uk

Future Research Directions and Unresolved Issues in Chlorine Chemistry

Understanding Complex Environmental Transformations of Chlorinated Species

The environmental fate of chlorinated compounds is a critical area requiring continued research. Chlorinated organic pollutants, such as chlorinated paraffins (CPs), are ubiquitous due to their extensive use, persistence, and potential for long-range atmospheric transport. nih.govacs.org Oceans are significant environments where the transformation of CPs occurs, but their full impacts remain unclear. nih.govacs.org Future work needs to clarify the burden and transformation processes of CPs and reveal their ecological effects to provide a scientific basis for assessing marine ecological risks and developing pollution prevention policies. nih.govacs.org

Microbial metabolism plays a significant role in the transformation of both naturally occurring and anthropogenic chlorine compounds. nih.gov Understanding the phylogeny, biochemistry, and ecology of microorganisms involved in chlorination and dechlorination processes is crucial. nih.gov Further research is needed to explore the potential interdependency of catabolic and anabolic transformations of this compound compounds in specific ecosystems. nih.gov

Uncertainties also exist regarding the migration behavior of this compound during the gasification and combustion of biomass and coal. bohrium.com Future research should focus on improving the accuracy and reliability of analytical methods for this compound determination in these processes and further investigate the transformation relationships between this compound-containing compounds. bohrium.com

Disinfection by-products (DBPs) formed from the reaction of this compound with natural organic matter in water sources are another area of concern. waterrf.orgnih.gov While some DBPs are regulated, emerging classes like halonitromethanes (HNMs) and iodo-trihalomethanes (I-THMs) are not yet regulated but have been observed in drinking water systems. waterrf.org Research is needed to understand the conditions and precursors involved in the formation of these emerging DBPs and to develop effective control strategies. waterrf.org The unintended impacts of residual this compound on water quality and biofilms in distribution systems also require further investigation to inform improved disinfection strategies and mitigate risks. nih.gov

Development of Sustainable and Energy-Efficient this compound Production Technologies

The production of this compound is an energy-intensive process, primarily relying on the chlor-alkali electrolysis of brine (sodium chloride solution). wernersiemens-stiftung.chcovestro.com This process accounts for a significant portion of industrial electricity consumption. wernersiemens-stiftung.ch Developing more sustainable and energy-efficient production technologies is a key research direction.

Oxygen Depolarized Cathode (ODC) technology represents a significant advancement, offering a reduction in electrical energy demand and CO2 emissions compared to traditional membrane technology. covestro.comelectricalindia.in Research continues to focus on improving ODC technology by optimizing cell design, ODC performance, and reducing production costs. covestro.com Further increasing the current density of electrolyzers can also enhance output and potentially reduce plant size and costs. electricalindia.in

Exploring alternative, greener production methods is also crucial. This includes investigating processes that utilize renewable energy sources more effectively and those that minimize or eliminate the generation of undesirable by-products. The potential for integrating this compound production with energy storage systems, such as using this compound in novel battery technologies, is an emerging area of research that could contribute to a more sustainable this compound cycle. wernersiemens-stiftung.chnobian.com

Advancements in Analytical Speciation and Real-time Monitoring of this compound Compounds

Accurate and sensitive analytical techniques are essential for understanding the behavior and fate of this compound compounds in various matrices, including environmental samples, industrial streams, and biological systems. While methods for total this compound determination exist, there is a growing need for advancements in analytical speciation – the identification and quantification of specific this compound-containing species. rsc.orgnih.gov

Challenges remain in developing fast, sensitive, and accurate methods for this compound determination in complex matrices like coal and biomass. bohrium.com Similarly, speciation of this compound in complex hydrocarbon matrices, such as gasoline or plastic pyrolysis oils, requires methods that can effectively separate volatile organochlorides from high concentrations of hydrocarbons. rsc.org Techniques like comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC–MS) show promise for the speciation of complex organic mixtures, including those containing this compound. copernicus.org

Real-time monitoring of this compound compounds is particularly important in applications like water treatment to ensure disinfection efficiency and control the formation of DBPs. mdpi.comijisae.orgxylemanalytics.com Research is focused on developing advanced sensor technologies for continuous and accurate measurement of this compound residuals in water. ijisae.orgxylemanalytics.comnih.gov This includes exploring novel approaches like microwave sensors and microstrip patch sensors. ijisae.org The development of online monitoring technology for DBPs is also essential for implementing and enforcing water quality standards. nih.govresearchgate.net Furthermore, real-time monitoring of hazardous organothis compound compounds released during industrial processes, such as oil and gas production, is an area where advanced analytical techniques are being developed. tpu.ru

Data Table: Analytical Techniques for this compound Speciation and Monitoring

TechniqueApplication Area(s)Key Advantage(s)Research Need(s)
GC-ICP-MS/MSHydrocarbon matrices, Environmental samplesSpeciation of volatile organochloridesMinimizing hydrocarbon matrix effects, Compound independent calibration methods
GC×GC–MSComplex organic mixturesEfficient separation and identificationData processing and analysis methods for complex data
Amperometric SensorsWater treatment (dissolved this compound)Real-time monitoring, High sensitivityImproved accuracy and stability, Chemical-free operation
Microstrip Patch SensorsWater treatment (dissolved this compound)Real-time, Contactless monitoringValidation and robustness in various environmental situations
High-Resolution SpectroscopyIndustrial emissions (gaseous organochlorines)High-precision, Real-time measurementData on high-resolution spectra of target compounds, Improved mathematical models
Compound-Specific Isotope Analysis (CSIA)Environmental contaminants (subsurface)Tracking degradation processes, Source identificationAddressing analytical challenges, Expanding applications

Theoretical Predictions of Novel this compound Reactivity and Catalysis

Theoretical chemistry, including quantum mechanical calculations, plays a vital role in understanding the reaction mechanisms and predicting the reactivity of this compound and its compounds. acs.org This is particularly important for designing new catalysts and optimizing chemical processes involving this compound.

Research is ongoing to elucidate the reaction mechanisms of this compound-derived radicals, which are important in advanced oxidation processes for water treatment. acs.org Theoretical calculations can help determine reaction rate constants and provide mechanistic insights for developing kinetic models. acs.org

In the field of catalysis, theoretical approaches are being used to understand the mechanisms of the this compound evolution reaction (CER), a key process in this compound production, and to provide principles for catalyst design. nih.govresearchgate.net This includes exploring new catalytic materials beyond traditional platinum group metal (PGM)-based mixed metal oxides (MMOs) to address issues of cost and selectivity. nih.govresearchgate.net Theoretical studies are also contributing to the design of catalysts for other reactions involving this compound, such as those in hydrogen-chlorine regenerative fuel cells. mdpi.comuclm.es

Predicting novel this compound reactivity and identifying potential catalytic applications require advanced theoretical models and computational power. This includes understanding the interactions of this compound with various substrates at the atomic level and predicting reaction pathways and energy barriers. Theoretical studies can guide the experimental synthesis and testing of new this compound-based catalysts for a range of chemical transformations.

Mitigation Strategies for Unintended Chlorination Products in Industrial and Environmental Contexts

The formation of unintended chlorination products, particularly DBPs in water treatment and chlorinated organic pollutants in industrial processes, poses significant environmental and health risks. nih.govmdpi.comepa.gov Developing effective mitigation strategies is a major research focus.

In water treatment, strategies to minimize DBP formation include optimizing chlorination practices, such as adjusting the point of this compound addition, and implementing pre-treatment methods to remove natural organic matter precursors. waterrf.orgmdpi.comontario.ca Research continues on improving these strategies and exploring alternative disinfection technologies that produce fewer or less harmful by-products. mdpi.comnih.govresearchgate.net

Mitigating the formation and release of chlorinated organic pollutants from industrial sources, such as the petrochemical industry, requires a comprehensive understanding of their formation pathways and environmental transformations. researchgate.net Research is needed to develop advanced treatment technologies for removing these pollutants from wastewater and emissions.

Furthermore, research is required to address the unintended impacts of this compound use in other contexts, such as the formation of chlorinated compounds during the gasification and combustion of this compound-containing fuels. bohrium.com This includes developing in-furnace and post-furnace control technologies for dechlorination. bohrium.com

Data Table: Mitigation Strategies for Unintended Chlorination Products

ContextUnintended ProductsMitigation StrategiesResearch Need(s)
Drinking WaterDisinfection By-products (DBPs)Optimization of chlorination, Pre-treatment for precursor removal, Alternative disinfectantsUnderstanding emerging DBP formation, Improving precursor removal efficiency, Evaluating alternative disinfectant efficacy
Industrial ProcessesChlorinated organic pollutantsProcess optimization, Advanced treatment of wastewater/emissionsIdentifying formation pathways, Developing cost-effective treatment technologies
Combustion/GasificationChlorinated combustion productsIn-furnace and post-furnace dechlorinationImproving dechlorination efficiency, Understanding transformation relationships at high temperatures

Q & A

Basic Research Questions

Q. How can researchers experimentally identify secondary ions formed during the reaction of chlorine gas with water?

  • Methodological Answer : To predict and validate reaction products, design a gas-phase reaction setup where this compound gas is bubbled through deionized water. Use ion chromatography (IC) to detect Cl⁻, and inductively coupled plasma mass spectrometry (ICP-MS) to identify trace metal ions (e.g., Fe³⁺ or Cu²⁺) that may catalyze side reactions. For hypochlorous acid (HOCl) and hypochlorite (OCl⁻), measure pH-dependent speciation via UV-Vis spectroscopy at 292 nm . Control experiments with varying pH and temperature can confirm reaction pathways.

Q. What analytical methods are recommended for quantifying free this compound in aqueous systems?

  • Methodological Answer : The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is widely used for free this compound (HOCl/OCl⁻) quantification, with absorbance measured at 515 nm. For low concentrations (<0.1 mg/L), amperometric titration provides higher precision. Cross-validate results using EPA Method 330.5 or OSHA ID-126SG, which detail sampling protocols and interference mitigation (e.g., avoiding manganese or organic contaminants) .

Q. What safety protocols are critical for handling this compound gas in laboratory settings?

  • Methodological Answer : Follow this compound Institute Pamphlet 1 guidelines: (1) Use leak-detection kits (e.g., ammonia-soaked swabs for visible fumes). (2) Store cylinders in ventilated, corrosion-resistant enclosures. (3) Equip labs with scrubbing systems (e.g., caustic soda neutralization). Training must include emergency response for acute exposure, referencing ATSDR’s toxicological profile for biomarker monitoring (e.g., serum chloride levels post-exposure) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound dosage and contact time in disinfection studies?

  • Methodological Answer : Apply a factorial design with variables: this compound concentration (0.5–5 ppm), contact time (1–30 min), and temperature (10–30°C). Use Minitab or R for regression analysis to model log reduction of pathogens (e.g., E. coli). For example, a study using 54 experimental runs identified this compound dosage as the most significant variable (p < 0.001), with quadratic terms accounting for nonlinear decay kinetics .

Q. What data-driven approaches address contradictions in this compound’s efficacy against norovirus?

  • Methodological Answer : Earlier studies reported conflicting this compound resistance due to methodological flaws (e.g., inadequate viral quantification). Modern approaches use RT-PCR to measure RNA reduction and plaque assays for infectivity. A 3-log10 reduction at 1 mg/L this compound (pH 6.5) was achieved by standardizing viral dispersal methods and controlling organic load. Meta-analyses should account for strain variability (e.g., GII.4 vs. GI.1) and use PRISMA guidelines to resolve discrepancies .

Q. How do neutron-induced reaction cross-sections for this compound isotopes inform nuclear reactor design?

  • Methodological Answer : Recent LANSCE measurements of 35Cl(n,p)^{35}\text{Cl}(n,p) and 37Cl(n,α)^{37}\text{Cl}(n,\alpha) cross-sections (300 keV–12 MeV) reveal resonance structures critical for molten salt reactors. Use TALYS or EMPIRE codes to integrate new data into ENDF/B-VIII.0 libraries. For astrophysical models, compare experimental results with Hauser-Feshbach predictions to refine 35Cl^{35}\text{Cl} nucleosynthesis pathways in explosive oxygen burning .

Q. What mechanistic models explain this compound decay in water distribution systems?

  • Methodological Answer : First-order decay models often fail under dynamic conditions. Instead, apply a two-phase model:
    dCdt=k1Ck2C1.5\frac{dC}{dt} = -k_1C - k_2C^{1.5}

where k1k_1 represents bulk-phase reactions and k2k_2 accounts for wall demand (e.g., biofilm interactions). Calibrate using EPANET-MSX with field data on pipe material and hydraulic retention time. Machine learning (e.g., ANN) improves prediction by incorporating spatial-temporal variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.